TAMRA-PEG3-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H41N3O7 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13) |
InChI Key |
FBWLTTPCIBDGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA-PEG3-Alkyne: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Alkyne is a fluorescent probe that combines a bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a terminal alkyne group via a flexible triethylene glycol (PEG3) spacer. This molecule is a key reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its versatility allows for the specific and efficient labeling of azide-modified biomolecules, enabling their detection and visualization in a variety of applications, including proteomics, cell biology, and drug discovery. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient reaction with target molecules.
Core Molecular and Physical Properties
The utility of this compound is defined by its chemical and physical characteristics, which are critical for designing and interpreting experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₇N₃O₇ | [1][2] |
| Molecular Weight | 599.68 g/mol | [2][3] |
| Appearance | Dark red solid | [4] |
| Purity | ≥ 95% (HPLC) | |
| Excitation Maximum (λex) | ~547 - 553 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coeff. (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Key Applications
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This is particularly powerful when combined with metabolic labeling strategies, where cells are supplied with an azide-containing precursor that is incorporated into a specific class of macromolecules.
-
Proteomics: Detection and identification of post-translationally modified proteins, such as glycoproteins and prenylated proteins.
-
Fluorescence Microscopy: Visualization of the localization and dynamics of labeled biomolecules within fixed or living cells.
-
In-Gel Fluorescence Analysis: Sensitive detection of labeled proteins in SDS-PAGE gels, offering a quantitative alternative to traditional staining methods.
-
Flow Cytometry: Quantification of labeled cell populations.
Experimental Workflows and Signaling Pathways
A predominant use of this compound is in the multi-step workflow for the detection of metabolically labeled biomolecules. This experimental design allows researchers to study dynamic cellular processes like protein synthesis, post-translational modifications, and glycan biosynthesis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In-Gel Fluorescence Detection of Metabolically Labeled Proteins
This protocol describes the detection of newly synthesized or post-translationally modified proteins in a cell lysate.
Materials:
-
Cells of interest cultured with an appropriate azide-modified metabolic precursor (e.g., azidohomoalanine for newly synthesized proteins, or an azide-modified sugar for glycoproteins).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound.
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.
-
-
Methanol and Chloroform for protein precipitation.
-
SDS-PAGE loading buffer.
-
Polyacrylamide gels and electrophoresis apparatus.
-
Fluorescence gel imager with appropriate filters for TAMRA.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Reaction:
-
In a microfuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. A typical reaction might include final concentrations of:
-
100 µM this compound
-
1 mM CuSO₄
-
1 mM TCEP or 5 mM Sodium Ascorbate
-
100 µM TBTA
-
-
Adjust the final volume with PBS or lysis buffer.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation:
-
To remove excess reagents, precipitate the protein by adding 4 volumes of cold methanol and 1.5 volumes of cold chloroform to the reaction mixture.
-
Vortex and add 3 volumes of water. Vortex again.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein at the interface.
-
Carefully remove the aqueous top layer, and wash the pellet with cold methanol.
-
Air-dry the protein pellet.
-
-
In-Gel Fluorescence Analysis:
-
Resuspend the dried protein pellet in SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5-10 minutes.
-
Load the sample onto a polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, rinse the gel with deionized water.
-
Visualize the TAMRA-labeled proteins using a fluorescence gel imager with excitation and emission wavelengths appropriate for TAMRA (e.g., excitation at ~532 nm, emission at ~580 nm).
-
Protocol 2: Fluorescence Microscopy of Labeled Cellular Components
This protocol details the in-situ labeling of azide-modified biomolecules in fixed cells for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips with an appropriate azide-modified metabolic precursor.
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Click Reaction Cocktail:
-
This compound (e.g., 5-25 µM).
-
CuSO₄ (e.g., 1 mM).
-
Sodium Ascorbate (e.g., 5 mM).
-
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Methodology:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Labeling:
-
Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: this compound, CuSO₄, and finally Sodium Ascorbate to initiate the reaction.
-
Remove the PBS from the coverslips and add the Click Reaction Cocktail, ensuring the cells are fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the coverslips three times with Wash Buffer.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for TAMRA and any counterstains used.
-
Conclusion
This compound is a robust and versatile fluorescent probe that is indispensable for the study of biomolecules through click chemistry. Its high fluorescence quantum yield, photostability, and the flexibility afforded by the PEG linker make it an excellent choice for a wide range of applications, from in-gel protein analysis to high-resolution cellular imaging. The detailed protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their scientific endeavors.
References
TAMRA-PEG3-Alkyne Click Chemistry: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed exploration of TAMRA-PEG3-Alkyne and its application in click chemistry. We will cover the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, present relevant quantitative data, detail a comprehensive experimental protocol, and illustrate key processes with diagrams to facilitate a thorough understanding for research and development applications.
Core Principles and Molecular Components
Click chemistry describes a class of reactions that are rapid, efficient, stereospecific, and biocompatible.[1] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2][3] This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed thermal counterpart.[3]
The this compound reagent is a specialized probe designed for this reaction, with each component serving a distinct purpose:
-
TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye. Its pH-insensitive fluorescence makes it a reliable reporter for visualization and quantification in various biological applications, including fluorescence microscopy and flow cytometry.
-
PEG3 (Triethylene glycol linker): A short, hydrophilic spacer. This polyethylene glycol linker enhances the water solubility of the entire molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation minimizes steric hindrance and potential quenching effects, helping to preserve the function of the labeled molecule.
-
Alkyne: The terminal alkyne is the reactive functional group that specifically couples with an azide-modified target molecule in the presence of a copper(I) catalyst.
The fundamental reaction involves the copper(I)-catalyzed cycloaddition between the alkyne group of the TAMRA probe and an azide group on a target molecule, resulting in a stable, covalently linked conjugate.
Caption: The CuAAC reaction covalently links this compound to an azide-modified molecule.
Quantitative Data Presentation
The performance of a fluorescent probe and the efficiency of the conjugation reaction are critical for experimental success. The table below summarizes key quantitative parameters for TAMRA dyes and the CuAAC reaction.
| Parameter | Typical Value | Conditions / Notes |
| Excitation Maximum (λex) | ~546 - 555 nm | Varies slightly upon conjugation. |
| Emission Maximum (λem) | ~565 - 580 nm | Varies slightly upon conjugation. |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | At absorption maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.1 | Can be influenced by conjugation and local environment. |
| CuAAC Reaction Efficiency | > 95% | With optimized reagent concentrations and catalyst. |
| CuAAC Reaction Time | 5 - 60 minutes | At room temperature. |
| Effective pH Range for CuAAC | 4 - 12 | The reaction is highly tolerant of pH variations. |
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for labeling an azide-modified protein with this compound using a CuAAC reaction.
A. Materials and Reagents
-
Azide-Modified Protein: Purified and dissolved in an amine-free, azide-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
This compound: Stock solution (e.g., 10 mM in anhydrous DMSO). Store protected from light.
-
Copper(II) Sulfate (CuSO₄): Stock solution (e.g., 50 mM in deionized water).
-
Copper(I)-Stabilizing Ligand: e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Stock solution (e.g., 50 mM in deionized water). The ligand accelerates the reaction and protects biomolecules from oxidative damage.
-
Reducing Agent: e.g., Sodium Ascorbate. Must be prepared fresh as a stock solution (e.g., 100 mM in deionized water) immediately before use.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
B. Labeling Procedure
-
Preparation: Bring all reagents to room temperature. If the protein solution contains oxygen, it is recommended to degas it briefly.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound stock solution. A 5-10 fold molar excess of dye to protein is a common starting point.
-
Copper(II) Sulfate solution (Final concentration typically 50-100 µM).
-
Ligand solution (Final concentration typically 250-500 µM; maintain a 5:1 ligand-to-copper ratio).
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (Final concentration typically 1-2 mM). Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification:
-
Stop the reaction by loading the entire mixture onto a pre-equilibrated size-exclusion chromatography column.
-
Elute the sample with buffer (e.g., PBS). The larger, labeled protein will elute first in the void volume, while the smaller, unreacted dye and catalyst components will be retained and elute later.
-
Collect fractions and monitor the elution by measuring absorbance at 280 nm (protein) and ~555 nm (TAMRA dye).
-
-
Characterization: Pool the fractions containing the purified, labeled protein. Determine the protein concentration and degree of labeling using spectrophotometry.
References
A Technical Guide to the Fluorescent Properties of TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of TAMRA-PEG3-Alkyne, a widely used fluorescent probe in biological research and drug development. This document details the spectral characteristics, outlines experimental protocols for its use, and presents key data in a structured format for easy reference.
Introduction
Tetramethylrhodamine (TAMRA)-PEG3-Alkyne is a fluorescent labeling reagent that combines the bright and photostable TAMRA fluorophore with a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2] The TAMRA dye provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it compatible with common fluorescence microscopy and flow cytometry setups.[3][4] The hydrophilic PEG linker enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving its biological function.[2] The terminal alkyne group allows for covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".
Core Fluorescent Properties
The photophysical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The key quantitative parameters are summarized in the table below. It is important to note that the local environment, such as solvent polarity and conjugation to a biomolecule, can slightly influence these spectral characteristics.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~563 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | |
| Recommended Solvents | DMSO, DMF |
Note: The quantum yield for this compound is not consistently reported. However, related TAMRA derivatives exhibit quantum yields that can be used as an approximation. The fluorescence of TAMRA-based probes is generally pH-insensitive between pH 4 and 9 and they exhibit excellent photostability.
Experimental Protocols
General Protocol for Labeling Azide-Modified Biomolecules with this compound via CuAAC (Click Chemistry)
This protocol provides a general workflow for labeling azide-containing biomolecules such as proteins or nucleic acids with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 500 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).
-
Add the CuSO₄ and TBTA stock solutions to a final concentration of 100-200 µM and 500-1000 µM, respectively.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or ethanol precipitation for nucleic acids.
-
-
Quantification:
-
Determine the concentration and degree of labeling of the purified conjugate by measuring the absorbance at 280 nm (for protein) or 260 nm (for nucleic acids) and at the excitation maximum of TAMRA (~555 nm).
-
Protocol for In-Gel Fluorescence Detection
This protocol describes the visualization of TAMRA-labeled proteins separated by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
TAMRA-labeled protein sample
-
Laemmli sample buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Fluorescence gel imager with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm)
Procedure:
-
Sample Preparation:
-
Mix the TAMRA-labeled protein sample with Laemmli sample buffer.
-
Heat the sample at 70-95°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Fluorescence Imaging:
-
After electrophoresis, place the gel directly into a fluorescence imager.
-
Excite the gel with a light source appropriate for TAMRA (e.g., a green laser at 532 nm).
-
Capture the fluorescence emission using a filter centered around 580 nm.
-
-
(Optional) Post-Staining:
-
After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
-
Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Workflow for labeling biomolecules with this compound.
Caption: Workflow for in-gel fluorescence detection of TAMRA-labeled proteins.
Applications
The versatile nature of this compound makes it a valuable tool for a wide range of applications in life sciences and drug discovery. Its primary use is in the fluorescent labeling of various biomolecules for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins, nucleic acids, or other molecules within cells.
-
Flow Cytometry: Identifying and sorting cells based on the presence of a labeled biomolecule.
-
In-Gel Analysis: Detecting labeled proteins or nucleic acids in electrophoretic gels.
-
High-Throughput Screening: Developing fluorescence-based assays for drug discovery.
-
FRET (Förster Resonance Energy Transfer): Acting as an acceptor fluorophore when paired with a suitable donor to study molecular interactions.
Conclusion
This compound is a robust and versatile fluorescent probe with excellent photophysical properties for labeling biomolecules through click chemistry. Its brightness, photostability, and the biocompatibility of the PEG linker make it an ideal choice for a multitude of fluorescence-based applications in research and development. The provided protocols and data serve as a guide for the effective use of this powerful tool in elucidating biological processes and accelerating scientific discovery.
References
TAMRA-PEG3-Alkyne: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of TAMRA-PEG3-Alkyne in advanced biological research.
Introduction
This compound is a fluorescent labeling reagent that integrates the bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a terminal alkyne group via a hydrophilic 3-unit polyethylene glycol (PEG) spacer. This molecule is a cornerstone of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its design allows for the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in complex biological samples. The PEG spacer enhances water solubility and minimizes steric hindrance, preserving the native function of the labeled molecule. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research and drug development.
Core Properties and Specifications
The utility of this compound is defined by its chemical and photophysical properties, which are summarized below.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₃₄H₃₇N₃O₇ |
| Molecular Weight | 599.68 g/mol |
| Appearance | Dark red solid |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Excitation Maximum (λex) | ~547 nm |
| Emission Maximum (λem) | ~575 nm |
| Purity (HPLC) | ≥ 95% |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Principle of Action: The Click Chemistry Reaction
This compound is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the TAMRA probe and an azide group on a target biomolecule. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
Key Applications in Research and Drug Development
The ability to specifically label biomolecules with this compound opens up a wide range of applications.
-
Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled proteins and other biomolecules within fixed or living cells.
-
In-Gel Fluorescence Analysis: Detect and quantify labeled proteins in complex mixtures using SDS-PAGE, providing a sensitive alternative to Western blotting.[1]
-
Drug Development: Track the cellular uptake and distribution of alkyne-modified drug candidates.
-
Proteomics: Identify and quantify newly synthesized proteins or post-translationally modified proteins through metabolic labeling with azide-containing precursors.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the general procedure for labeling a protein that has been metabolically engineered to contain an azide group.
Materials:
-
Cell lysate containing azide-modified protein.
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand.
-
Sodium ascorbate.
-
Protein precipitation solution (e.g., acetone/methanol).
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 50 µL of cell lysate (1-5 mg/mL) with 90 µL of PBS buffer.
-
Add 2 µL of the 10 mM this compound stock solution (final concentration ~130 µM).
-
Add 4 µL of the 50 mM THPTA solution (final concentration ~1.3 mM).
-
Add 2 µL of the 50 mM CuSO₄ solution (final concentration ~0.65 mM).
-
Initiate the reaction by adding 2 µL of the 1 M sodium ascorbate solution (final concentration ~13 mM). Vortex briefly.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding 4 volumes of cold acetone, vortexing, and incubating at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with cold methanol.
-
-
Sample Preparation for Analysis:
-
Resuspend the protein pellet in SDS-PAGE loading buffer for in-gel fluorescence analysis.
-
Protocol 2: In-Gel Fluorescence Analysis
This protocol outlines the visualization of TAMRA-labeled proteins following SDS-PAGE.
Materials:
-
SDS-PAGE gel containing the labeled protein samples.
-
Fluorescence gel scanner with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm).
-
Coomassie stain solution (optional, for total protein visualization).
Procedure:
-
Electrophoresis:
-
Run the SDS-PAGE gel as per standard procedures to separate the proteins.
-
-
Fluorescence Scanning:
-
After electrophoresis, place the gel directly onto the scanning bed of the fluorescence imager.
-
Scan the gel using the TAMRA channel settings. The TAMRA-labeled proteins will appear as fluorescent bands.
-
-
Total Protein Staining (Optional):
-
After fluorescence scanning, the same gel can be stained with Coomassie blue to visualize the total protein profile. This allows for comparison of the fluorescently labeled bands with the total protein content in each lane.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands using appropriate software to determine the relative amount of labeled protein.
-
Application in Signaling Pathway Analysis: A Case Study of EGFR
This compound can be a powerful tool to study protein trafficking in signaling pathways. For example, it can be used to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation and cancer.
Hypothetical Experiment:
-
Prepare Azide-Modified EGF: Synthesize or obtain Epidermal Growth Factor (EGF) that has been modified to contain an azide group at a site that does not interfere with receptor binding.
-
Label with this compound: Use the click chemistry protocol described above to label the azide-EGF with this compound. Purify the resulting TAMRA-EGF conjugate.
-
Cell Treatment and Imaging:
-
Culture cells that express EGFR.
-
Treat the cells with TAMRA-EGF and incubate for various time points.
-
Fix the cells and perform fluorescence microscopy to visualize the binding of TAMRA-EGF to EGFR on the cell surface and its subsequent internalization into endosomes. This allows for the real-time tracking of receptor-ligand trafficking, a critical step in the EGFR signaling cascade.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Labeling | Inefficient click reaction. | Ensure all reagents are fresh, especially sodium ascorbate. Optimize the concentrations of copper and ligand. |
| Absence of azide on the target molecule. | Confirm the successful incorporation of the azide group using a positive control or mass spectrometry. | |
| High Background Signal | Non-specific binding of the TAMRA probe. | Ensure thorough washing steps after the reaction. Perform protein precipitation to remove unbound dye. Include a negative control (no azide-modified protein) in your experiment. |
| Impure this compound. | Use high-purity, HPLC-grade reagent. | |
| Altered Protein Function | Labeling interferes with the protein's activity. | If possible, label at a site distant from the active site. The PEG spacer is designed to minimize this, but optimization may be needed. |
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorophore, combined with the specificity and efficiency of click chemistry, makes it an invaluable reagent for a wide range of applications in cell biology, proteomics, and drug discovery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this probe to advance their scientific investigations.
References
An In-depth Technical Guide to TAMRA-PEG3-Alkyne Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-Alkyne, a fluorescent labeling reagent increasingly utilized in biological research and drug development. We will explore its chemical properties, the principles of its application in bioconjugation via click chemistry, detailed experimental protocols, and quantitative comparisons to other common fluorescent dyes.
Introduction to TAMRA-PEG3-Alkyne
This compound is a specialized chemical probe designed for the fluorescent labeling of biomolecules. It consists of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. Its fluorescence is largely insensitive to pH changes between 4 and 9, making it robust for various biological applications.[1][2]
-
PEG3 Linker: A three-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the entire molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation minimizes potential steric hindrance and reduces the risk of the dye interfering with the biomolecule's natural function.[1][3]
-
Alkyne Group: A terminal alkyne functional group. This group is the reactive handle that enables the covalent attachment of the probe to a target molecule through a highly specific and efficient reaction known as click chemistry.[4]
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction allows for the precise attachment of the TAMRA dye to any biomolecule—such as a protein, nucleic acid, or glycan—that has been metabolically, enzymatically, or chemically modified to contain an azide group.
Core Properties and Quantitative Data
The chemical and spectral properties of this compound are summarized below. These values are critical for designing experiments and configuring detection instrumentation.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₇N₃O₇ | |
| Molecular Weight | 599.68 g/mol | |
| Maximum Excitation (λex) | ~546-555 nm | |
| Maximum Emission (λem) | ~579-580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 91,000 cm⁻¹M⁻¹ | |
| Reactive Group | Terminal Alkyne | |
| Target Functional Group | Azide (-N₃) | |
| Purity (HPLC) | ≥ 95% | |
| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water |
Principle of Labeling: The Click Chemistry Reaction
This compound labeling relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds with high yield under mild, aqueous conditions without cross-reacting with other functional groups found in biological systems.
The process involves two main steps:
-
Introduction of an Azide: The target biomolecule is first modified to contain an azide (-N₃) group. This can be achieved through various methods, such as metabolic labeling with an azide-containing analog of a natural substrate (e.g., azidohomoalanine for proteins) or by chemically modifying the biomolecule.
-
CuAAC Reaction: The azide-modified biomolecule is then reacted with this compound in the presence of a Cu(I) catalyst. The copper catalyst brings the alkyne and azide groups into proximity, facilitating a cycloaddition reaction that forms a stable, covalent triazole ring, thus linking the TAMRA dye to the target.
Experimental Protocols
The following protocols provide a general framework for labeling azide-modified proteins with this compound and subsequently determining the labeling efficiency.
Protocol for this compound Labeling of Proteins
This protocol is adapted from procedures for labeling proteins in cell lysates. Optimization may be required for specific proteins or sample types.
Materials:
-
Azide-modified protein sample (e.g., in cell lysate or purified)
-
This compound
-
Click-IT® Protein Reaction Buffer Kit (or individual components: CuSO₄, reducing agent)
-
Anhydrous DMSO
-
Methanol (MeOH), Chloroform (CHCl₃)
-
Tris buffer (1 M, pH 8.0) for quenching (optional)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare Reagents:
-
This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock (100 mM): Prepare a 100 mM solution in deionized water.
-
Reducing Agent Stock: Prepare according to the manufacturer's instructions (e.g., 500 mM Sodium Ascorbate in water). Prepare this solution fresh.
-
-
Labeling Reaction:
-
To 50 µL of your azide-modified protein sample (e.g., 1-5 mg/mL), add the reaction components in the following order. Vortex gently after each addition.
-
10 µL of this compound stock solution (final concentration ~1.5 mM).
-
20 µL of CuSO₄ stock solution (final concentration ~28 mM).
-
20 µL of fresh reducing agent stock (final concentration ~50 mM).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation and Purification:
-
Add 600 µL of MeOH to the reaction mixture. Vortex thoroughly.
-
Add 150 µL of CHCl₃. Vortex thoroughly.
-
Add 300 µL of deionized water. Vortex thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Wash the pellet by adding 500 µL of MeOH. Vortex and centrifuge again.
-
Repeat the wash step once more.
-
After the final wash, air-dry the protein pellet for 5-10 minutes.
-
-
Resuspension:
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE loading buffer, PBS).
-
Protocol for Quantification of Labeling Efficiency
The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: For a purified labeled protein sample, measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, ~555 nm (A₅₅₅). Use the purification buffer as a blank.
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's contribution to the A₂₈₀ reading. For TAMRA, this is approximately 0.3.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
path length is typically 1 cm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₅ / (ε_dye × path length)
-
ε_dye for TAMRA is ~91,000 M⁻¹cm⁻¹.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Comparative Analysis of Fluorescent Dyes
While TAMRA is a robust and widely used fluorophore, other dyes are available for protein labeling. The choice of dye depends on the specific experimental requirements, such as available laser lines, desired brightness, and photostability needs.
| Property | TAMRA | Cy3 | Alexa Fluor 555 |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |
| Data synthesized from various sources. |
Experimental Workflow and Key Considerations
The overall process of using this compound involves several stages, from sample preparation to final analysis.
Key Considerations:
-
Non-Specific Binding: In complex mixtures like cell lysates, some non-specific binding of the alkyne dye may occur. Negative controls (e.g., cells not treated with the azide label) are crucial to identify background signal.
-
Copper Cytotoxicity: The Cu(I) catalyst can be toxic to living cells. For live-cell imaging applications, copper-free click chemistry methods using strained alkynes (e.g., DBCO) are recommended. TAMRA-PEG3-Azide would be used in this case to react with a DBCO-modified biomolecule.
-
Photostability: While TAMRA has good photostability, prolonged exposure to intense light during fluorescence microscopy can lead to photobleaching. Use antifade reagents and minimize exposure times where possible.
-
Storage: this compound and its stock solutions should be stored desiccated at -20°C and protected from light to prevent degradation.
References
A Technical Guide to TAMRA-PEG3-Alkyne: Suppliers, Pricing, and Application in Bioconjugation
For researchers, scientists, and professionals in drug development, the fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. Among the diverse palette of available fluorophores, TAMRA (tetramethylrhodamine) derivatives are prized for their brightness and photostability. This guide provides a technical overview of TAMRA-PEG3-Alkyne, a versatile tool for bioconjugation, detailing its suppliers, pricing, and a comprehensive experimental protocol for its application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This compound: Structure and Properties
This compound is a fluorescent probe featuring the TAMRA fluorophore linked to a terminal alkyne group through a three-unit polyethylene glycol (PEG) spacer. The TAMRA moiety provides a strong fluorescent signal with excitation and emission maxima around 547 nm and 579 nm, respectively, making it compatible with common fluorescence microscopy and flow cytometry setups.[1] The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the latter's biological activity. The terminal alkyne group is the reactive handle for "click chemistry," enabling the covalent attachment of the dye to molecules bearing an azide group with high specificity and efficiency.
Suppliers and Pricing
The availability and cost of this compound are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) |
| Tenova Pharma | - | 5 mg | >95% | $159.00 |
| Nebula Biotechnology | NBS-230913 | 5 mg, 25 mg | >95% | Inquire |
| TargetMol | T208519 | 10 mg, 50 mg | >95% | Inquire |
| Changzhou Hopschain Chemical Co.,Ltd. | - | - | - | Inquire |
Experimental Protocol: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol outlines a general procedure for the covalent labeling of a protein containing an azide group with this compound. The azide functionality can be introduced into the protein through various methods, such as metabolic labeling with an azide-bearing amino acid analog or chemical modification of specific amino acid side chains.
Materials and Reagents
-
Azide-modified protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching/Purification Buffer: PBS, pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification
Experimental Procedure
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL in Reaction Buffer) and the desired molar excess of this compound from the stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:1 molar ratio.
-
Add the copper catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Labeled Protein:
-
Following the incubation, it is crucial to remove the unreacted dye and reaction components. This is typically achieved by gel filtration chromatography or dialysis.
-
Gel Filtration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Quenching/Purification Buffer. Apply the reaction mixture to the column and elute with the same buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the Quenching/Purification Buffer. Perform several buffer changes over 24-48 hours to ensure complete removal of small molecule contaminants.
-
-
Characterization of the Labeled Protein:
-
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~547 nm (for TAMRA).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the labeling of an azide-modified protein with this compound using click chemistry.
Caption: Workflow for labeling azide-modified proteins with this compound.
Signaling Pathway Visualization
While this compound is a tool for labeling and detection rather than a direct participant in signaling pathways, it can be used to visualize proteins involved in such pathways. For instance, if a kinase of interest is metabolically labeled with an azide-containing amino acid, this compound can be used to attach a fluorescent tag to it. The following is a generic representation of a signaling cascade where a labeled protein could be visualized.
Caption: A generic signaling pathway illustrating a potential labeled protein.
References
An In-depth Technical Guide on the Safety of TAMRA-PEG3-Alkyne
Physicochemical Properties
The following table summarizes the known physical and chemical properties of TAMRA-PEG3-Alkyne and its closely related analogs. This data is essential for proper handling, storage, and use in experimental settings.
| Property | Value | Notes |
| Molecular Weight | 599.68 g/mol [2][3] | |
| Appearance | Dark red amorphous solid[4] | |
| Purity | >95% (HPLC)[2] | |
| Solubility | Soluble in DMSO and DMF | The polyethylene glycol (PEG) linker enhances aqueous solubility. |
| Excitation Maximum (λex) | 547 nm | |
| Emission Maximum (λem) | 565 nm | For the related compound 5/6-TAMRA-PEG3-Azide. |
| Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | For the related compound 5/6-TAMRA-PEG3-Azide in MeOH. |
Hazard Identification and Safety Precautions
While a specific hazard classification for this compound is not available, a safety data sheet for a related chemical suggests the following potential hazards and precautionary measures. It is prudent to handle this compound as a potentially hazardous substance.
Potential Hazards (based on a related compound):
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H402: Harmful to aquatic life.
-
H413: May cause long lasting harmful effects to aquatic life.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles.
-
Hand Protection: Wear common chemical resistant gloves.
-
Respiratory Protection: If handling as a powder or generating dust, use a respirator. Work under a hood is advised.
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | |
| Storage Conditions | Store in a dry, cool, and dark place. Desiccate. | |
| Stock Solution Storage | Aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles. | |
| Shelf Life | A shelf life of 12 months is often cited for the closely related TAMRA-PEG3-Azide when stored at -20°C in solid form. |
Preparation of Stock Solutions:
-
Briefly centrifuge the vial to collect the solid material at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex until the solid is completely dissolved.
-
Aliquot into smaller volumes in amber or foil-wrapped tubes to protect from light.
-
Store at -20°C for short-term or -80°C for long-term storage.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended based on information for similar compounds:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Ensure adequate ventilation.
-
Keep away from sources of ignition.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, earth).
-
Place the absorbed material into a chemical waste container.
-
Clean the affected area thoroughly.
The following diagram illustrates a general workflow for handling a chemical spill.
References
Solubility of TAMRA-PEG3-Alkyne in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of TAMRA-PEG3-Alkyne, a fluorescent probe commonly utilized in bioconjugation and cellular imaging. The inclusion of a three-unit polyethylene glycol (PEG) spacer significantly influences its behavior in aqueous environments, a critical consideration for experimental design and execution in biological applications.
Core Concepts: Understanding the Solubility of this compound
Tetramethylrhodamine (TAMRA) is an intrinsically hydrophobic fluorophore.[1] Consequently, its direct use in aqueous buffers is often limited, necessitating the use of organic co-solvents which may be incompatible with biological systems. The covalent attachment of a hydrophilic PEG3 linker to the TAMRA core in this compound is a key modification designed to enhance its water solubility.[2][3] This modification improves its handling and utility in common biological buffers such as Phosphate-Buffered Saline (PBS) and Tris buffer.
While product datasheets describe this compound as "water-soluble," quantitative solubility limits in specific aqueous buffers are not extensively published.[2] It is generally recommended to prepare high-concentration stock solutions in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which are then diluted into the desired aqueous buffer for the final experimental concentration.[4]
Several factors can influence the solubility and stability of this compound in aqueous solutions:
-
pH: The fluorescence of TAMRA is stable between pH 4 and 9. While the solubility is generally good within this range, extreme pH values should be avoided as they can affect the stability of the molecule.
-
Buffer Composition and Ionic Strength: The presence of salts in buffers like PBS can influence the solubility of PEGylated compounds. High salt concentrations may lead to a "salting-out" effect, potentially reducing solubility.
-
Presence of Other Solutes: The presence of proteins, detergents, or other macromolecules in the solution can interact with the fluorescent probe, potentially affecting its solubility and fluorescent properties.
Quantitative Data Summary
Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in published literature. However, based on product information for this compound and its analogues, the following table summarizes the known solubility characteristics.
| Solvent/Buffer | Solubility Classification | Recommended Practice | Source(s) |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions | |
| Dimethylformamide (DMF) | High | Recommended for stock solutions | |
| Aqueous Buffers | |||
| Water | Slightly Soluble to Water-Soluble | Dilute from organic stock | |
| Phosphate-Buffered Saline (PBS) | Expected to be Soluble | Dilute from organic stock | |
| Tris Buffer | Expected to be Soluble | Dilute from organic stock |
Experimental Protocols
As a specific, validated protocol for determining the solubility of this compound is not published, a general protocol for assessing the solubility of a fluorescent compound in an aqueous buffer is provided below. This method is based on spectrophotometric quantification.
Protocol: Spectrophotometric Determination of Aqueous Solubility
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
2. Procedure:
-
Preparation of a Standard Curve: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform a serial dilution of the stock solution in the aqueous buffer to prepare a series of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a blank containing only the buffer). c. Measure the absorbance of each standard at the maximum absorbance wavelength of TAMRA (approximately 553 nm). d. Plot a standard curve of absorbance versus concentration and determine the linear regression equation.
-
Solubility Determination: a. Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). b. Vortex the tube vigorously for 2 minutes to facilitate dissolution. c. Incubate the suspension at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous gentle agitation to reach equilibrium. d. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. e. Carefully collect the supernatant without disturbing the pellet. f. Measure the absorbance of the supernatant at 553 nm. g. Use the linear regression equation from the standard curve to calculate the concentration of the dissolved this compound in the supernatant. This concentration represents the solubility limit under the tested conditions.
Visualizations
The following diagrams illustrate key concepts related to the solubility and use of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
References
excitation and emission spectra of TAMRA-PEG3-Alkyne
An In-depth Technical Guide on the Excitation and Emission Spectra of TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile and robust fluorescent dye from the rhodamine family, recognized for its bright orange-red fluorescence and high photostability.[1][2] The this compound derivative incorporates a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. The hydrophilic PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule.[3][4] The alkyne functional group enables covalent labeling of azide-modified molecules through a highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5]
This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows relevant to research and drug development.
Core Spectroscopic and Physicochemical Properties
The photophysical properties of TAMRA derivatives can be influenced by factors such as the specific isomer (e.g., 5-TAMRA or 6-TAMRA), solvent environment, and conjugation to a biomolecule. The data presented below are compiled from various sources for this compound and closely related derivatives to provide a representative overview.
Data Presentation: Quantitative Spectroscopic Data
| Property | Value Range | Notes | Source(s) |
| Excitation Maximum (λex) | 541 - 556 nm | Also reported as ~547 nm. Efficiently excited by 543 nm and 561 nm laser lines. | |
| Emission Maximum (λem) | 565 - 580 nm | The emission range is suitable for detection in standard orange-red fluorescence channels. | |
| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | A high extinction coefficient contributes to the brightness of the fluorophore. | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The quantum yield can be highly dependent on the local molecular environment. | |
| Recommended Excitation Sources | Mercury-arc lamps (546 nm line), He-Ne lasers (544 nm line), green lasers (532 nm), Ar-Kr lasers (543 nm) | The broad absorption spectrum allows for flexibility in the choice of excitation source. | |
| Solubility | DMSO, DMF, Methanol | Soluble in common organic solvents used for preparing stock solutions. |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the steps for determining the using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., PBS, DMSO, or methanol)
-
Spectrofluorometer
-
1 cm pathlength quartz cuvette
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-5 µM) in the desired solvent or buffer (e.g., 10 mM HEPES-NaOH, pH 7.4). Ensure the absorbance of the solution at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the expected maximum (e.g., 545 nm).
-
Scan the emission fluorescence from approximately 550 nm to 700 nm.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the determined maximum (e.g., 575 nm).
-
Scan the excitation wavelength from approximately 480 nm to 570 nm.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
Protocol for Labeling Azide-Modified Biomolecules via CuAAC (Click Chemistry)
This protocol provides a general workflow for conjugating this compound to a biomolecule containing an azide group.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.
-
Add the copper ligand TBTA, if used.
-
Initiate the reaction by adding CuSO₄ followed immediately by the sodium ascorbate. The final concentrations are typically in the range of 1 mM copper and 5 mM ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Separate the TAMRA-labeled biomolecule from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the brightly colored, labeled biomolecule.
-
-
Characterization: Confirm the labeling and determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~545 nm).
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and applications for this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Experimental workflow for live-cell imaging with a TAMRA-labeled molecule.
Caption: Visualizing receptor-mediated endocytosis with a TAMRA-labeled ligand.
References
Methodological & Application
Application Notes and Protocols for Cell Labeling with TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Alkyne is a fluorescent probe used for the detection and visualization of biomolecules in cells. It consists of the bright and photostable TAMRA (tetramethylrhodamine) fluorophore attached to an alkyne group via a hydrophilic PEG3 spacer.[1] This probe is primarily utilized in "click chemistry," a highly specific and efficient bioorthogonal reaction.[2][3]
The core principle involves a two-step process. First, cells are metabolically labeled by introducing a biological precursor containing a complementary azide (-N₃) functional group.[2] This azide-modified precursor is incorporated by the cell's natural metabolic pathways into newly synthesized biomolecules, such as proteins, DNA, or glycans.[4] Second, the alkyne group on the this compound probe is covalently ligated to the azide-tagged biomolecule via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, allowing for the sensitive and specific fluorescent labeling of the target molecules. The PEG3 spacer helps to increase the water solubility of the probe and minimizes steric hindrance between the dye and the target biomolecule.
This technique provides a powerful alternative to traditional labeling methods like radioactive isotopes or fluorescent protein expression, offering high sensitivity and specificity with minimal perturbation to the biological system.
Principle of Detection: Click Chemistry
The labeling strategy is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific as both the azide and alkyne functional groups are bioorthogonal, meaning they are largely absent from and non-reactive with native biological molecules. The reaction is catalyzed by a Cu(I) ion, which is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.
Caption: Mechanism of this compound labeling via Click Chemistry.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | For Fluorescence Microscopy (in situ) | For In-Gel Fluorescence (in lysate) |
| This compound | 1 - 25 µM | 10 - 50 µM |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | 100 µM - 1 mM |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | 500 µM - 5 mM |
| Reducing Agent (e.g., Na-Ascorbate) | 2.5 - 5 mM | 5 - 15 mM |
Note: These are starting concentrations and should be optimized for specific cell types and experimental conditions to maximize signal-to-noise ratio.
Table 2: Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ |
| Common Filter Set | TRITC / Cy3 |
(Data synthesized from multiple sources)
Experimental Protocols
The general workflow for labeling cells with this compound involves three main stages: metabolic labeling with an azide-containing precursor, cell fixation and permeabilization (for microscopy) or cell lysis (for gel analysis), and the copper-catalyzed click reaction.
Caption: General experimental workflow for cell labeling.
Protocol 1: Labeling of Nascent Proteins for Fluorescence Microscopy
This protocol is designed for visualizing newly synthesized proteins within fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Methionine-free culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
This compound (from 10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (from 50 mM stock in H₂O)
-
THPTA (from 50 mM stock in H₂O)
-
Sodium Ascorbate (from 500 mM stock in H₂O, prepare immediately before use)
-
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Metabolic Labeling: a. Wash cells once with pre-warmed PBS. b. Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine. c. Add AHA to the medium to a final concentration of 25-50 µM. d. Incubate cells for 4-8 hours (or desired time) under normal growth conditions.
-
Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% PFA for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes. e. Wash cells three times with PBS.
-
Click Reaction: a. Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes. b. Prepare the Click Reaction Cocktail. For a 500 µL reaction, add reagents in the following order, vortexing gently after each addition:
- 439 µL PBS
- 10 µL CuSO₄ solution (Final: 1 mM)
- 1 µL this compound stock (Final: 20 µM)
- 20 µL THPTA solution (Final: 2 mM)
- 30 µL Sodium Ascorbate solution (Final: 30 mM) c. Aspirate the blocking buffer and add the Click Reaction Cocktail to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Remove the reaction cocktail and wash cells three times with PBS. Increasing the number and duration of washes can help reduce background. b. (Optional) Stain nuclei with DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount the coverslip on a microscope slide and image using a fluorescence microscope with appropriate filters for TAMRA.
Protocol 2: Labeling of Nascent Proteins for In-Gel Fluorescence Detection
This protocol is for the bulk analysis of newly synthesized proteins in a cell population via SDS-PAGE.
Materials:
-
AHA-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Reaction Cocktail (prepare fresh)
-
Cold acetone
-
Cold methanol
-
SDS-PAGE loading buffer
Procedure:
-
Metabolic Labeling & Cell Lysis: a. Label cells with AHA as described in Protocol 1 (steps 1a-1d). b. Harvest cells and wash the pellet with ice-cold PBS. c. Lyse the cell pellet in an appropriate volume of Lysis Buffer. d. Clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) and transfer the supernatant to a new tube. e. Determine protein concentration using a standard assay (e.g., BCA).
-
Click Reaction in Lysate: a. In a microfuge tube, combine 20-50 µg of protein lysate with PBS to a final volume of ~70 µL. b. Prepare the Click Reaction Cocktail. For a 100 µL final reaction volume, add reagents in the following order:
- Protein Lysate/PBS mixture (~70 µL)
- 2 µL CuSO₄ solution (Final: 1 mM)
- 1 µL this compound stock (Final: 100 µM)
- 4 µL THPTA solution (Final: 2 mM)
- 20 µL Sodium Ascorbate solution (Final: 100 mM)
- Adjust to 100 µL with PBS if necessary. c. Vortex gently and incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation and Sample Preparation: a. Precipitate the labeled protein by adding 4 volumes of cold acetone (400 µL). b. Incubate at -20°C for 20 minutes. c. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the protein. d. Carefully discard the supernatant, which contains unreacted dye. e. Gently wash the pellet with 200 µL of cold methanol and centrifuge again. f. Air-dry the pellet for 5-10 minutes. Do not over-dry. g. Resuspend the pellet in SDS-PAGE loading buffer. Heat at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis and Imaging: a. Resolve the protein samples on a polyacrylamide gel. b. After electrophoresis, scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for TAMRA. c. The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Ensure cells are healthy and actively dividing. Optimize concentration and incubation time of the azide precursor. |
| Incomplete click reaction. | Use freshly prepared stocks, especially the reducing agent (sodium ascorbate). Ensure correct reagent concentrations and pH. | |
| Insufficient amount of target protein. | Increase the amount of cell lysate used for the in-gel reaction. | |
| High Background / Non-specific Binding | Unreacted fluorescent probe remaining. | For microscopy, increase the number and duration of wash steps. For gel analysis, ensure the protein precipitation step is performed effectively. |
| Non-specific binding of the dye to cellular components or the gel matrix. | Include a blocking step (e.g., BSA) for microscopy. Titrate the TAMRA-alkyne concentration to find the lowest effective dose. A negative control (no azide precursor) is essential to assess non-specific dye binding. | |
| Copper-mediated protein damage/aggregation. | Keep samples on ice and use protease inhibitors. The use of a copper-chelating ligand like THPTA helps minimize damage. | |
| Smeared Fluorescent Bands (In-Gel) | Protein degradation. | Use protease inhibitors throughout the lysis and reaction steps. |
| Protein aggregation. | Ensure the protein pellet is fully solubilized in loading buffer. Consider a stronger lysis or solubilization buffer. |
References
- 1. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: TAMRA-PEG3-Alkyne for Protein Labeling via Click Chemistry
These application notes provide a detailed protocol for the selective labeling of azide-modified proteins with TAMRA-PEG3-Alkyne using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This method is highly efficient and specific, enabling robust fluorescent labeling of proteins for various downstream applications, including proteomics, microscopy, and flow cytometry.
Introduction
Click chemistry offers a powerful and bioorthogonal approach to protein labeling. The reaction involves the specific ligation of an azide-functionalized biomolecule with an alkyne-containing probe. This protocol details the use of this compound, a fluorescent probe containing a terminal alkyne group. The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable signal in the orange-red spectrum, while the PEG3 (polyethylene glycol) linker enhances solubility and reduces steric hindrance.
This technique is applicable for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group. For instance, cells can be cultured with azide-bearing amino acid analogs, such as azidohomoalanine (AHA), which are incorporated into newly synthesized proteins. These azide-modified proteins can then be specifically tagged with this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical protein labeling experiment using this compound. These values can serve as a starting point for experimental design and optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Start with 25-50 µM and optimize for signal-to-noise ratio. |
| Copper (II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | A final concentration of 1 mM is commonly used. |
| Reducing Agent (e.g., TCEP, Sodium Ascorbate) Concentration | 1 - 5 mM | Use a 5-10 fold excess relative to CuSO₄. TCEP is often preferred as it is more stable. |
| Ligand (e.g., TBTA, THPTA) Concentration | 100 µM - 1 mM | Use at a similar concentration to CuSO₄ to stabilize the Cu(I) ion. |
| Reaction Time | 30 - 120 minutes | Typically, 1 hour is sufficient for complete labeling at room temperature. |
| Reaction Temperature | 4 - 37 °C | Room temperature (20-25 °C) is standard. Lower temperatures can be used to minimize protein degradation. |
| Excitation/Emission Wavelengths | ~546 nm / ~579 nm | Optimal wavelengths for TAMRA fluorophore detection. |
Experimental Workflow
The overall experimental workflow for labeling azide-modified proteins with this compound is depicted below. This process involves sample preparation, the click chemistry reaction, removal of excess reagents, and finally, analysis of the labeled proteins.
Detailed Protocol: In Vitro Protein Labeling
This protocol provides a step-by-step guide for labeling a purified azide-modified protein or a complex protein lysate in vitro.
4.1. Materials and Reagents
-
Azide-modified protein sample (e.g., in PBS or Tris buffer)
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)
-
Buffer (e.g., PBS or Tris, pH 7.4)
-
Protein precipitation solution (e.g., methanol/chloroform/water or acetone)
-
Wash buffer (e.g., methanol)
-
Resuspension buffer (e.g., 1x SDS-PAGE loading buffer)
4.2. Preparation of Click Chemistry Reaction Cocktail
It is recommended to prepare a fresh reaction cocktail immediately before use. The following volumes are for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction sizes.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Buffer: To bring the final volume to 100 µL.
-
Azide-modified protein: 10-50 µg.
-
This compound: 1 µL of 10 mM stock (final concentration: 100 µM).
-
TBTA: 1 µL of 10 mM stock (final concentration: 100 µM).
-
CuSO₄: 2 µL of 50 mM stock (final concentration: 1 mM).
-
TCEP: 10 µL of 50 mM stock (final concentration: 5 mM).
-
-
Vortex the tube gently to mix the components.
4.3. Labeling Reaction
-
Incubate the reaction mixture for 1 hour at room temperature (20-25 °C), protected from light.
-
After incubation, the labeled protein is ready for purification to remove unreacted reagents.
4.4. Protein Precipitation (Example Purification Method)
-
To the 100 µL reaction, add 400 µL of methanol, 150 µL of chloroform, and 300 µL of water.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the lower layer and interphase.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in the desired buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
Click Chemistry Reaction Mechanism
The core of this labeling technique is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst, generated in situ from CuSO₄ and a reducing agent, facilitates the formation of a stable triazole linkage between the azide on the protein and the alkyne on the TAMRA probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Labeling Signal | Inefficient azide incorporation. | Optimize metabolic labeling conditions (e.g., AHA concentration, incubation time). |
| Inactive catalyst. | Prepare fresh reducing agent stock. Ensure proper concentrations of all reaction components. | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and perform the reaction at a lower temperature (e.g., 4 °C). | |
| High Background Signal | Insufficient removal of excess probe. | Optimize the protein precipitation or purification protocol. Include additional wash steps. |
| Non-specific binding of the probe. | Add a detergent (e.g., 0.1% SDS) to the reaction buffer, if compatible with the protein. |
For research use only. Not for use in diagnostic procedures. The information provided is for guidance only and may require optimization for your specific application.
Application Notes and Protocols for Click Chemistry Labeling of Azide-Modified DNA with TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the specific and efficient labeling of biomolecules.[1][2] This method's high efficiency, selectivity, and biocompatibility make it ideal for conjugating fluorescent dyes, such as TAMRA (tetramethylrhodamine), to modified DNA.[1][2] These application notes provide a detailed protocol for the labeling of azide-modified DNA with TAMRA-PEG3-Alkyne, a fluorescent probe featuring a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
The reaction is based on the formation of a stable triazole linkage between the azide group on the DNA and the terminal alkyne of the TAMRA-PEG3 molecule. This bioorthogonal reaction proceeds with high yield and specificity, ensuring that the label is attached only at the desired azide-modified site.[3] The resulting TAMRA-labeled DNA can be utilized in a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence resonance energy transfer (FRET) assays.
Data Presentation
The copper(I)-catalyzed azide-alkyne cycloaddition is renowned for its high efficiency, often described as being quantitative or near-quantitative. While the exact yield can vary depending on the specific DNA sequence, its purity, and the reaction conditions, the labeling of oligonucleotides using this method is consistently high.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | >95% | The conversion of azide-modified DNA to the TAMRA-labeled product is typically very high. One study reported 98% recovery of a labeled oligonucleotide after a simple precipitation step. |
| Reaction Time | 1-4 hours | Complete conversion is often observed within this timeframe at room temperature or slightly elevated temperatures (e.g., 37°C). |
| Required Excess of Dye | 2-5 equivalents | A small excess of the this compound is sufficient to drive the reaction to completion. |
| Purity of Labeled DNA | High | The high specificity of the reaction results in a clean product, often requiring minimal purification. |
Experimental Protocols
Materials
-
Azide-modified DNA
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO (anhydrous)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
-
Ethanol (absolute)
-
Sodium acetate (3 M, pH 5.2)
-
Acetone
Protocol for Labeling Azide-Modified DNA with this compound
This protocol is for a typical labeling reaction of 1 nmol of azide-modified DNA.
-
Preparation of Stock Solutions:
-
Azide-modified DNA: Dissolve the DNA in nuclease-free water to a final concentration of 100 µM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO/water (1:1).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in the order listed:
-
10 µL of 100 µM azide-modified DNA (1 nmol)
-
20 µL of 2 M TEAA buffer (pH 7.0)
-
50 µL of DMSO
-
1 µL of 10 mM this compound (10 nmol, 10 equivalents)
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Prepare a fresh premix of the copper catalyst by combining:
-
2.5 µL of 50 mM CuSO₄
-
5 µL of 50 mM THPTA/TBTA
-
-
Add 7.5 µL of the copper catalyst premix to the reaction tube.
-
Add 25 µL of 100 mM sodium ascorbate to the reaction tube to reduce Cu(II) to Cu(I).
-
The final reaction volume should be approximately 113.5 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For longer DNA strands or lower concentrations, the reaction can be left overnight.
-
-
Purification of the Labeled DNA:
-
The TAMRA-labeled DNA can be purified by ethanol precipitation.
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5-3 volumes of cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling azide-modified DNA with this compound.
Chemical Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Signaling Pathway: FRET-Based DNA Hybridization Detection
A common application for fluorescently labeled DNA is in FRET-based assays for detecting specific DNA sequences. In this example, a TAMRA-labeled probe acts as the acceptor, and a donor fluorophore (e.g., FAM) is attached to a second probe. Hybridization of both probes to a target DNA brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable change in fluorescence.
Caption: FRET-based detection of DNA hybridization.
References
Application Notes and Protocols for TAM-RA-PEG3-Alkyne in-gel Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Alkyne is a fluorescent probe designed for the detection and visualization of azide-modified biomolecules. This molecule incorporates a bright and photostable tetramethylrhodamine (TAMRA) fluorophore, a terminal alkyne group for covalent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a hydrophilic polyethylene glycol (PEG3) spacer. The PEG3 linker enhances solubility and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule. These application notes provide a detailed guide for utilizing this compound for the fluorescent labeling of azide-containing proteins in complex mixtures, such as cell lysates, and their subsequent visualization using in-gel fluorescence imaging. This technique is a powerful tool for a variety of applications, including the identification of post-translationally modified proteins, target engagement studies, and the analysis of metabolic labeling experiments.
Principle of the Method
The workflow is based on a two-step process. First, target proteins are metabolically, enzymatically, or chemically modified to introduce an azide group. Following this, the azide-modified proteins within a complex mixture, such as a cell lysate, are selectively labeled with this compound through a highly specific and efficient CuAAC reaction. This reaction forms a stable triazole linkage, covalently attaching the TAMRA fluorophore to the target proteins. The TAMRA-labeled proteins can then be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized directly in the gel using a standard fluorescence imaging system.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₈N₄O₆ | |
| Molecular Weight | 598.68 g/mol | |
| Excitation Maximum (λex) | ~546-555 nm | [1][2] |
| Emission Maximum (λem) | ~575-580 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Preparation of Reagents
It is crucial to prepare fresh solutions for the click chemistry reaction to ensure optimal performance.
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | Anhydrous DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Deionized Water | Room Temperature |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 500 mM | Deionized Water | -20°C (prepare fresh) |
| Azide-modified Protein Lysate | 1-5 mg/mL | Lysis Buffer (amine-free) | -80°C |
Note: Avoid using buffers containing primary amines, such as Tris, as they can interfere with the CuAAC reaction by chelating copper.
Protocol for In-Gel Fluorescence Labeling of Azide-Modified Proteins
This protocol is optimized for a 50 µL final reaction volume.
-
Sample Preparation:
-
Thaw the azide-modified protein lysate on ice.
-
In a microcentrifuge tube, add up to 40 µL of the protein lysate (containing 50-100 µg of total protein).
-
Adjust the volume to 40 µL with an amine-free buffer (e.g., PBS or HEPES).
-
-
Preparation of the Click Chemistry Reaction Mix:
-
In a separate microcentrifuge tube, prepare the click chemistry reaction mix by adding the components in the following order. It is critical to add the reagents in this sequence to ensure proper copper reduction and complex formation.
-
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| This compound | 10 mM | 0.5 | 100 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM | 2 | 2 mM |
| THPTA | 50 mM | 2 | 2 mM |
| Sodium Ascorbate | 500 mM | 5.5 | 55 mM |
| Total Volume | 10 |
-
Labeling Reaction:
-
Add 10 µL of the freshly prepared click chemistry reaction mix to the 40 µL of protein lysate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove unreacted reagents and concentrate the protein sample, precipitate the proteins using a chloroform/methanol precipitation method.
-
Wash the resulting protein pellet with methanol to remove any residual dye.
-
Air-dry the pellet briefly.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet (or take the reaction mixture directly) in 20-30 µL of 1x SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5-10 minutes.
-
In-Gel Fluorescence Imaging
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
Gel Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Do not stain the gel with Coomassie or other protein stains at this stage.
-
Place the gel directly onto the imaging surface of a fluorescence gel scanner.
-
Image the gel using a filter set appropriate for TAMRA fluorescence.
-
| Imaging Parameter | Recommended Setting |
| Excitation Wavelength | ~532 nm or ~546 nm |
| Emission Filter | ~580 nm long-pass or a band-pass filter centered around 580 nm |
-
Total Protein Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain like AzureRed) to visualize the entire protein profile and confirm equal loading.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| High Background/Non-specific Binding | - Excess this compound- Hydrophobic interactions of the dye- Non-specific copper-mediated reactions | - Titrate the concentration of this compound (start with a lower concentration, e.g., 25-50 µM).- Perform a protein precipitation step after the click reaction to remove unreacted dye.- Include a negative control (lysate without azide modification) to assess the level of non-specific labeling. | |
| Weak or No Signal | - Inefficient click reaction- Low abundance of azide-modified protein- Photobleaching of the fluorophore | - Ensure all click chemistry reagents are fresh, especially the sodium ascorbate.- Optimize the incubation time and temperature for the click reaction.- Increase the amount of protein lysate used in the reaction.- Protect the samples from light during incubation and imaging. | |
| Smeared Bands | - Protein aggregation- Incomplete removal of reagents | - Ensure complete resuspension of the protein pellet in loading buffer.- Perform a thorough protein precipitation and washing step. |
Visualizations
Caption: Experimental workflow for in-gel fluorescence imaging.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
References
Application Notes and Protocols for Fluorescence Microscopy Using TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence microscopy is a cornerstone technique in life sciences research, enabling the visualization and analysis of specific molecules within cells and tissues. The choice of fluorophore and labeling strategy is critical for achieving high-quality imaging results. TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore that emits in the orange-red region of the spectrum, making it an excellent choice for various imaging applications.[1][2][3] This application note provides a detailed protocol for the use of TAMRA-PEG3-Alkyne in fluorescence microscopy.
This compound is a versatile fluorescent probe that incorporates the TAMRA fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group.[4] The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule.[1] The alkyne group allows for highly specific and efficient labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and does not interfere with native cellular components, ensuring targeted labeling.
These notes will guide users through the process of labeling and imaging cells using this compound, covering metabolic labeling of target biomolecules with an azide analog, the click chemistry reaction, and subsequent fluorescence microscopy.
Data Presentation
The photophysical and chemical properties of TAMRA are crucial for designing fluorescence experiments, including the selection of appropriate filter sets and laser lines.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546 - 553 nm | |
| Emission Maximum (λem) | ~565 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |
| Molecular Weight | ~630.69 g/mol | |
| Reactive Group | Alkyne (-C≡CH) | |
| Reactivity Target | Azide (-N₃) | |
| Common Solvents | DMSO, DMF |
Experimental Protocols
This section provides a detailed protocol for labeling and imaging cells using this compound. The workflow involves two main stages: metabolic labeling of cells with an azide-containing molecule and the subsequent click chemistry reaction to attach the TAMRA fluorophore.
Protocol 1: Cellular Labeling and Fluorescence Microscopy
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., an azide-modified sugar, amino acid, or lipid)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.25% Triton X-100 in PBS for permeabilization (optional)
-
Click Chemistry Reaction Buffer (e.g., from a kit or prepared fresh)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Antifade mounting medium
-
Microscope slides and coverslips
Methodology:
Part A: Metabolic Labeling of Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach overnight in a cell culture incubator (37°C, 5% CO₂).
-
Metabolic Incorporation of Azide:
-
Prepare the azide-modified metabolic precursor in complete cell culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the medium containing the azide precursor.
-
Incubate the cells for a period sufficient for the metabolic incorporation of the azide tag (this can range from a few hours to overnight, depending on the specific precursor and cell type).
-
Part B: Cell Fixation and Permeabilization
-
Washing: Gently wash the cells twice with PBS to remove any unincorporated azide precursor.
-
Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular molecules, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary for labeling cell surface molecules.
-
Washing: Wash the cells three times with PBS.
Part C: Click Chemistry Reaction
Note: It is recommended to use a commercially available click chemistry reaction kit for optimal results. If preparing reagents individually, the following is a general guideline.
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. Protect from light.
-
A typical reaction mixture may include:
-
PBS
-
This compound (final concentration typically 1-10 µM)
-
Copper(II) sulfate (final concentration typically 50-100 µM)
-
Copper-chelating ligand (e.g., THPTA, at a 5-fold molar excess to CuSO₄)
-
Freshly prepared sodium ascorbate (final concentration typically 1-2.5 mM)
-
-
-
Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
An optional counterstain (e.g., DAPI for nuclei) can be included in one of the wash steps.
-
Part D: Mounting and Imaging
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for TAMRA (e.g., TRITC or Texas Red channel). The excitation maximum is around 547 nm.
Mandatory Visualization
Caption: Experimental workflow for fluorescence microscopy using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for TAMRA-PEG3-Alkyne Conjugates in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAMRA-PEG3-Alkyne conjugates in flow cytometry. This powerful tool enables the detection and quantification of a wide range of biological molecules and processes through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of a PEG3 linker enhances the hydrophilicity and bioavailability of the TAMRA fluorophore, while the alkyne group allows for specific covalent labeling of azide-modified targets in a variety of applications.
Key Applications
TAMRA (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye that is well-suited for flow cytometry, with an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm. When conjugated with an alkyne group via a PEG linker, its applications in flow cytometry are primarily centered around click chemistry-based detection methods.
-
Cell Proliferation Assays: One of the most common applications is the detection of DNA synthesis by labeling cells with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine. EdU is incorporated into newly synthesized DNA and is subsequently detected with an azide-reactive fluorescent dye like this compound. This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps.
-
Metabolic Labeling and Analysis: Researchers can study the synthesis and turnover of various biomolecules, including proteins, glycans, and lipids, by metabolically incorporating azide-modified precursors. For instance, L-azidohomoalanine (AHA) can be used as a surrogate for methionine to label newly synthesized proteins. These azide-labeled biomolecules can then be fluorescently tagged with this compound for flow cytometric analysis. This allows for the quantification of global changes in protein synthesis or other metabolic pathways in response to various stimuli.
-
Labeling of Specific Cellular Components: Beyond metabolic labeling, specific cellular targets can be chemically modified to introduce an azide group, allowing for subsequent labeling with this compound. This approach can be used to study the dynamics of specific molecules or cellular structures.
Data Presentation
The following tables provide representative quantitative data for typical flow cytometry experiments using this compound. Actual results will vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Representative Data for EdU Cell Proliferation Assay
| Parameter | Control (No EdU) | EdU-Treated (Proliferating) |
| Percentage of TAMRA-Positive Cells | < 1% | 35% |
| Mean Fluorescence Intensity (MFI) of TAMRA-Positive Population | N/A | 1.5 x 10^5 |
| Staining Index | N/A | > 50 |
Table 2: Representative Data for Metabolic Labeling of Nascent Proteins with AHA
| Parameter | Control (No AHA) | AHA-Treated |
| Percentage of TAMRA-Positive Cells | < 2% | > 95% |
| Mean Fluorescence Intensity (MFI) | 5 x 10^2 | 8 x 10^4 |
| Signal-to-Noise Ratio | N/A | > 100 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol describes the detection of proliferating cells by flow cytometry through the incorporation of EdU into newly synthesized DNA, followed by a click reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., containing copper (II) sulfate, a reducing agent like ascorbic acid, and a copper ligand)
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate lasers and filters for TAMRA detection
Procedure:
-
EdU Labeling:
-
Culture cells to the desired density.
-
Add EdU to the cell culture medium at a final concentration of 10-20 µM.
-
Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 1-2 hours). The optimal incubation time will depend on the cell cycle length.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper (II) sulfate, reducing agent, and this compound to the reaction buffer.
-
Wash the permeabilized cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Data Acquisition:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 bandpass) for TAMRA.
-
Analyze the data to determine the percentage of TAMRA-positive (proliferating) cells.
-
Protocol 2: Metabolic Labeling of Newly Synthesized Proteins with AHA and this compound
This protocol details the labeling and detection of nascent proteins in cultured cells using the methionine analog L-azidohomoalanine (AHA), followed by a click reaction with this compound.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer
-
This compound
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
AHA Labeling:
-
Wash cells with pre-warmed PBS and then incubate in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Follow the same fixation and permeabilization steps as described in Protocol 1, steps 2.1 to 2.4.
-
-
Click Reaction:
-
Follow the same click reaction steps as described in Protocol 1, steps 3.1 to 3.4.
-
-
Staining and Data Acquisition:
-
Follow the same staining and data acquisition steps as described in Protocol 1, steps 4.1 to 4.4.
-
Analyze the data to quantify the mean fluorescence intensity, which corresponds to the level of nascent protein synthesis.
-
Visualizations
Caption: Workflow for detecting cell proliferation using EdU and this compound.
Caption: General workflow for metabolic labeling of proteins with AHA and this compound.
Caption: A signaling pathway leading to changes in protein synthesis, detectable by metabolic labeling.
Application Notes and Protocols for Labeling Azide-Modified Glycans using TAMRA-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful two-step technique for the visualization and analysis of glycoconjugates in cellular systems.[1] This method involves the metabolic incorporation of an unnatural sugar analog containing a bioorthogonal chemical reporter, such as an azide group, into cellular glycans. The azide-modified glycans can then be specifically and covalently labeled with a fluorescent probe containing a complementary reactive group, such as an alkyne, via a "click chemistry" reaction.[2] This process allows for the sensitive and specific detection of glycans in various applications, including fluorescence microscopy and flow cytometry.[3]
This document provides detailed application notes and protocols for the labeling of azide-modified glycans using TAMRA-PEG3-Alkyne. Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, making it an excellent choice for labeling biomolecules.[4]
Principle of the Method
The workflow for labeling azide-modified glycans with this compound consists of two main stages:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.[2] The cells' metabolic machinery processes the unnatural sugar and incorporates the azide group into newly synthesized glycoconjugates.
-
Click Chemistry Reaction: The azide-labeled glycans are then covalently tagged with this compound. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage. The result is a fluorescently labeled glycan that can be visualized and quantified.
Data Presentation
Quantitative Properties of TAMRA and Other Common Fluorophores
The choice of fluorophore is critical for the sensitivity and quality of imaging data. The following table summarizes key photophysical properties of TAMRA and compares it with other commonly used fluorescent dyes for bioconjugation.
| Property | TAMRA | Cy3 | Alexa Fluor 555 | Cy5 |
| Excitation Maximum (nm) | ~555 | ~550 | ~555 | ~649 |
| Emission Maximum (nm) | ~580 | ~570 | ~565 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 | ~250,000 |
| Fluorescence Quantum Yield (Φ) *** | ~0.1 - 0.3 | ~0.15 | ~0.1 | ~0.2 |
| Photostability | Good | Moderate | High | Good |
*Values can vary depending on the solvent and conjugation state. **Quantum yield is highly dependent on the molecular environment.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low fluorescent signal | Inefficient metabolic labeling. | Optimize the concentration of the azide-sugar and the incubation time (typically 1-3 days). |
| Inefficient click reaction. | Ensure the freshness of the copper(I) catalyst and sodium ascorbate solutions. Optimize the concentrations of the click reagents. | |
| High background fluorescence | Non-specific binding of this compound. | Increase the number of washing steps after the click reaction. Include a blocking agent like bovine serum albumin (BSA) in the wash buffer. Some non-specific binding of TAMRA-alkyne has been reported; consider using a lower concentration of the dye. |
| Cellular autofluorescence. | Include an unlabeled control to determine the background fluorescence level. Use appropriate filter sets to minimize bleed-through. | |
| Cell toxicity | High concentration of DMSO or click reagents. | Ensure the final DMSO concentration is below 0.5%. Titrate the concentrations of the azide-sugar and click chemistry components to find an optimal balance between labeling efficiency and cell viability. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Azide-Modified Sugars
This protocol describes the incorporation of an azide-modified sugar, Ac4ManNAz, into the glycans of adherent cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chamber slides) and allow them to adhere and reach 50-70% confluency.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM. Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
This protocol details the "click" reaction between the azide-modified glycans and this compound on fixed cells for fluorescence microscopy.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS, pH 7.4
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Click Reaction Buffer: PBS with 1% BSA
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the following to the Click Reaction Buffer in the specified order, vortexing gently after each addition:
-
This compound (e.g., to a final concentration of 5-20 µM from a DMSO stock)
-
10 µL of 20 mM CuSO4 solution (final concentration: 200 µM)
-
10 µL of 100 mM THPTA solution (final concentration: 1 mM)
-
-
Initiate Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the cocktail to initiate the reaction (final concentration: 3 mM).
-
Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for TAMRA and the counterstain.
Protocol 3: Analysis of Labeled Suspension Cells by Flow Cytometry
This protocol is for the labeling and quantification of azide-modified glycans on the surface of suspension cells.
Materials:
-
Suspension cells (e.g., Jurkat) metabolically labeled with an azide-sugar
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Click Reaction Cocktail (as prepared in Protocol 2)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest the metabolically labeled suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold Flow Cytometry Staining Buffer.
-
Cell Resuspension: Resuspend the cells in the Click Reaction Cocktail at a concentration of approximately 1-5 x 10^6 cells/mL.
-
Labeling: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer using the appropriate laser and filter for TAMRA.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for labeling and analysis of azide-modified glycans.
Signaling Pathway: Regulation of Receptor Tyrosine Kinase (RTK) Signaling by N-linked Glycosylation
Aberrant glycosylation is a hallmark of many diseases, including cancer, and can significantly impact the function of cell surface receptors like RTKs. This labeling technique can be used to study changes in RTK glycosylation.
Caption: Impact of N-linked glycosylation on RTK signaling.
Logical Relationship: Copper-Catalyzed vs. Strain-Promoted Click Chemistry
While this document focuses on CuAAC, it is important to be aware of the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is often preferred for live-cell imaging due to the cytotoxicity of copper.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
Application Notes and Protocols for TAMRA-PEG3-Alkyne in Pull-Down Assay Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein targets and interaction networks of small molecules is a cornerstone of modern drug discovery and chemical biology. TAMRA-PEG3-Alkyne is a versatile, trifunctional chemical probe designed for these applications. It incorporates a bright, photostable TAMRA (tetramethylrhodamine) fluorophore for visualization, a flexible PEG3 (polyethylene glycol) spacer to enhance solubility and minimize steric hindrance, and a terminal alkyne group for covalent modification of target proteins via "click chemistry."[1][2]
This "in situ" labeling approach allows for the covalent capture of protein targets within a complex biological milieu, such as a live cell or cell lysate.[1] The small size of the alkyne handle minimizes structural perturbation of the parent molecule, thereby preserving its biological activity and binding affinity for its target proteins.[1] Subsequent to target engagement, the alkyne handle serves as a bioorthogonal reactive partner for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This "click" reaction enables the attachment of a biotin-azide tag, facilitating the efficient enrichment and isolation of the probe-protein complexes for identification by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a probe for pull-down assays to identify and quantify protein targets.
Product Information and Properties
The key quantitative parameters of the this compound probe are summarized in the table below.
| Parameter | Value | Component |
| Excitation Maximum (λex) | ~547-555 nm | TAMRA |
| Emission Maximum (λem) | ~575-580 nm | TAMRA |
| Molecular Weight | 599.68 g/mol | Full Molecule |
| Spacer Arm Length | ~10.5 Å | PEG3 |
| Reactive Group | Terminal Alkyne | Alkyne |
Experimental Workflow and Protocols
The overall experimental workflow involves treating live cells with a bioactive molecule that has been modified to include the this compound tag. After allowing the probe to bind to its cellular targets, the cells are lysed. The alkyne-tagged protein complexes in the lysate are then "clicked" to a biotin-azide molecule. These biotinylated complexes are subsequently captured on streptavidin-coated beads, washed to remove non-specific binders, and the enriched proteins are eluted for analysis by mass spectrometry.
Diagram: Experimental Workflow
Caption: Workflow for target identification using a this compound probe.
Protocol 1: In-Cellular Protein Labeling
This protocol describes the treatment of live cells with the this compound probe.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound probe
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Probe Stock Solution: Prepare a 10 mM stock solution of the this compound probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Probe Incubation:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Aspirate the probe-containing medium.
-
Wash the cells twice with ice-cold PBS to remove the excess probe.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the preparation of the cell lysate and the subsequent CuAAC reaction to attach the biotin tag.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer or 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)
-
Copper(II) Sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Sodium Ascorbate
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 100 µg to 1 mg of total protein) with the click chemistry reagents. The final concentrations should be optimized, but typical starting concentrations are provided in the table below.
-
Add the reagents in the following order, vortexing briefly after each addition:
-
Cell Lysate
-
Biotin-Azide
-
Copper(II) Sulfate (pre-mixed with ligand)
-
Sodium Ascorbate (freshly prepared)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Recommended Reagent Concentrations for Click Reaction:
| Reagent | Stock Concentration | Final Concentration |
| Biotin-Azide | 10 mM in DMSO | 50-100 µM |
| CuSO4 | 50 mM in H2O | 1 mM |
| Ligand (e.g., THPTA) | 100 mM in H2O | 2 mM |
| Sodium Ascorbate | 500 mM in H2O (Fresh) | 2.5-5 mM |
Protocol 3: Pull-Down and Elution of Target Proteins
This protocol describes the enrichment of biotinylated proteins and their subsequent elution for mass spectrometry analysis.
Materials:
-
Clicked lysate from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and wash them three times with Lysis Buffer.
-
-
Binding:
-
Add the washed beads to the "clicked" cell lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A suggested wash series is:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Three times with Wash Buffer 3.
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and heat at 70°C for 10-15 minutes to elute the bound proteins.
-
Pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube for downstream analysis (e.g., SDS-PAGE with in-gel fluorescence scanning, or sample preparation for mass spectrometry).
-
Application Example: Investigating EGFR Signaling
This compound probes can be used to identify targets in specific signaling pathways. For instance, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) can be derivatized with the this compound tag. This probe can then be used to pull down EGFR and its interacting partners from cancer cell lysates, providing insights into the drug's mechanism of action and potential off-targets.
Diagram: Simplified EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a targeted probe.
Data Analysis and Interpretation
Following mass spectrometry, data should be analyzed to identify proteins that are significantly enriched in the probe-treated sample compared to a negative control (e.g., DMSO-treated lysate or a competition experiment with an excess of the non-tagged parent molecule). Quantitative proteomics approaches, such as label-free quantification (LFQ) or tandem mass tagging (TMT), can provide relative quantification of the pulled-down proteins. The identified proteins can then be analyzed using bioinformatics tools to uncover enriched cellular pathways and protein interaction networks.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient washing; Non-specific binding to beads; Aggregation of proteins during click reaction. | Increase the number and stringency of wash steps; Pre-clear lysate with beads before adding the probe-clicked sample; Optimize click chemistry reagent concentrations. |
| No or Low Signal of Target Protein | Inefficient cell labeling; Inefficient click reaction; Inefficient elution. | Optimize probe concentration and incubation time; Ensure click chemistry reagents are fresh, especially sodium ascorbate; Optimize elution buffer composition and incubation conditions. |
| TAMRA Signal Loss | Photobleaching. | Protect samples from light throughout the procedure. |
| Inefficient Click Reaction | Incompatible buffer components (e.g., Tris); Oxidized reagents. | Use buffers free of primary amines for the click reaction step (e.g., HEPES or PBS); Prepare sodium ascorbate solution fresh before each use. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with TAMRA-PEG3-Alkyne
Welcome to the technical support center for TAMRA-PEG3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during fluorescent labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of TAMRA?
A1: TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye. Its spectral properties are crucial for designing experiments and selecting appropriate imaging settings.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546-555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.1 - 0.5 | [1] |
Q2: How does the PEG3 linker in this compound affect the labeling experiment?
A2: The polyethylene glycol (PEG) spacer in this compound serves two primary purposes. First, it increases the hydrophilicity of the TAMRA dye, which can be beneficial for labeling biomolecules in aqueous buffers and can help prevent aggregation.[2] Second, the linker provides spatial separation between the dye and the target molecule, which can minimize potential steric hindrance and reduce the likelihood of the dye's fluorescence being quenched by the biomolecule.
Q3: Is TAMRA fluorescence sensitive to pH?
A3: Yes, TAMRA's fluorescence is pH-sensitive. It performs optimally in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), the dye's structure can change, leading to a decrease in its quantum yield and a weaker fluorescent signal. Therefore, it is important to use pH-stabilized buffers, such as HEPES, during your experiments.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescent signal is a common issue in labeling experiments. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem 1: Inefficient Click Chemistry Reaction
A low labeling efficiency will directly result in a weak fluorescent signal.
Q4: How can I confirm that the click chemistry reaction is the source of the problem?
A4: To determine if the low signal is due to a failed reaction, you can perform a quantitative analysis of the labeling efficiency. This can be done using UV-Vis spectrophotometry to measure the absorbance of your purified, labeled biomolecule at both the protein's absorbance maximum (typically 280 nm) and TAMRA's absorbance maximum (~555 nm). From these values, you can calculate the Degree of Labeling (DOL), which indicates the average number of dye molecules per biomolecule. A low DOL suggests an inefficient reaction.
Q5: What are the common causes of an inefficient CuAAC reaction and how can I optimize it?
A5: Several factors can lead to a poor click reaction yield. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your this compound, azide-modified biomolecule, copper(II) sulfate, and reducing agent (e.g., sodium ascorbate). A common starting point is a slight molar excess of the TAMRA-alkyne. |
| Inactive or Degraded Reagents | Use fresh, high-purity reagents. Prepare stock solutions of sodium ascorbate fresh for each experiment. Ensure proper storage of all components, especially this compound (protected from light, desiccated). |
| Presence of Copper Chelators or Inhibitors | Buffers containing chelating agents like EDTA or Tris can interfere with the copper catalyst. Use compatible buffers such as PBS, HEPES, or borate buffer. |
| Insufficient Reaction Time or Temperature | While click reactions are generally fast, ensure sufficient incubation time (typically 30-60 minutes at room temperature). For challenging conjugations, extending the reaction time or slightly increasing the temperature may help. |
| Oxygen Interference | The active catalyst for the CuAAC reaction is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen. While reducing agents help mitigate this, for very sensitive reactions, de-gassing your reaction buffer may be beneficial. |
Below is a diagram illustrating the key components and potential points of failure in the CuAAC reaction.
Problem 2: Quenching of the TAMRA Fluorophore
Even with successful labeling, the fluorescence of TAMRA can be diminished by various quenching mechanisms.
Q6: What are the common causes of TAMRA fluorescence quenching in my experiment?
A6: Quenching can occur due to several factors related to the local environment of the dye.
| Potential Cause | Recommended Solution(s) |
| Self-Quenching/Aggregation | A high degree of labeling (DOL) can cause TAMRA molecules on the same biomolecule to interact and quench each other's fluorescence. Reduce the molar excess of this compound in your reaction to achieve a lower DOL. The hydrophobic nature of TAMRA can also lead to aggregation of the labeled biomolecule. Ensure your labeled product is fully solubilized, and consider using detergents or organic co-solvents if necessary. |
| Interaction with Biomolecule | Certain amino acid residues (e.g., tryptophan) or nucleic acid bases can quench the fluorescence of nearby dyes. The PEG3 linker is designed to minimize this, but significant quenching can still occur. If possible, consider altering the labeling site on your biomolecule. |
| Residual Copper | Copper ions are known to quench the fluorescence of many dyes. Thorough purification of your labeled biomolecule is critical to remove all traces of the copper catalyst. |
| Photobleaching | TAMRA is relatively photostable, but prolonged exposure to high-intensity light during imaging will cause irreversible photobleaching. Minimize light exposure, use an anti-fade mounting medium for microscopy, and optimize your imaging settings (e.g., lower laser power, shorter exposure times). |
The following diagram illustrates the different pathways that can lead to a quenched fluorescence signal.
Problem 3: Issues with Purification and Sample Handling
Improper purification or handling can lead to the presence of interfering substances or degradation of the labeled product.
Q7: How can I effectively purify my TAMRA-labeled biomolecule and remove interfering substances?
A7: Thorough purification is essential to remove unreacted this compound, the copper catalyst, and other reaction components that can cause high background or quenching.
| Purification Method | Description |
| Size-Exclusion Chromatography (SEC) / Desalting | This is a highly effective method for separating the larger labeled biomolecule from smaller, unreacted components. Columns such as Sephadex G-25 are commonly used. |
| Dialysis | For larger biomolecules, dialysis against a suitable buffer can effectively remove small molecules like salts and unreacted dye. |
| Ethanol Precipitation | This method can be used for oligonucleotides and some proteins to precipitate the labeled product, leaving smaller impurities in the supernatant. |
Q8: I am observing non-specific binding of the TAMRA-alkyne to my control samples. What can I do?
A8: Non-specific binding of alkyne-functionalized dyes in the absence of an azide has been reported. This can be particularly problematic in complex samples like cell lysates.
| Strategy | Description |
| Include Proper Controls | Always run a negative control where the azide-modified biomolecule is absent to assess the level of non-specific binding. |
| Blocking | For cell-based assays, blocking with a protein like BSA before adding the click reaction cocktail can help reduce non-specific interactions. |
| Optimize Washing Steps | Increase the number and stringency of your wash steps after the labeling reaction to remove non-specifically bound dye. Washing with buffers containing a small amount of organic solvent (e.g., DMSO) may help. |
| Consider Copper-Free Click Chemistry | If non-specific binding persists and is problematic for your application, consider using a copper-free click chemistry approach with a DBCO-functionalized TAMRA derivative. |
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein
This protocol provides a starting point and should be optimized for your specific protein and application.
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Reagent Preparation:
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Prepare a stock solution of your azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 20 mM stock solution of copper(II) sulfate in water.
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Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in water.
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-
Labeling Reaction:
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In a microcentrifuge tube, combine your azide-modified protein, this compound (typically a 5-20 fold molar excess over the protein), and buffer.
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Add the copper ligand to the reaction mixture.
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Add the copper(II) sulfate solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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-
Purification:
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Purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) to remove unreacted dye and reaction components.
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Monitor the elution by measuring absorbance at 280 nm (protein) and ~555 nm (TAMRA).
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Pool the fractions containing the labeled protein.
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-
Analysis:
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Determine the protein concentration and degree of labeling (DOL) using UV-Vis spectrophotometry.
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Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful labeling.
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This technical support guide provides a comprehensive overview of potential issues and solutions when working with this compound. By systematically addressing each potential point of failure, you can optimize your labeling experiments and achieve a strong, specific fluorescent signal.
References
Technical Support Center: Troubleshooting High Background in TAMRA-PEG3-Alkyne Staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using TAMRA-PEG3-Alkyne for biomolecule labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Troubleshooting Guide
This guide addresses specific problems encountered during the this compound staining workflow.
Issue 1: High background fluorescence in the negative control sample (no azide-labeled biomolecule).
This indicates that the this compound is binding non-specifically to cellular components.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of TAMRA-Alkyne | Some fluorescent dyes, including TAMRA, can exhibit non-specific binding to proteins or other cellular structures, which can be exacerbated by the copper catalyst.[1][2][3] | A reduction in background signal in the negative control. |
| Consider using a copper-free click chemistry approach with a strained alkyne dye (e.g., DBCO) if the issue persists.[1] | Elimination of copper-dependent non-specific binding. | |
| Inadequate Blocking | Insufficient blocking can leave sites open for non-specific attachment of the fluorescent probe. | Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time.[2] |
| Suboptimal Washing | Inadequate washing may not effectively remove all unbound this compound. | Increase the number and duration of wash steps after the click reaction. Consider adding a mild detergent like Tween® 20 to the wash buffer to help reduce non-specific binding, but be aware it can also be autofluorescent. |
Issue 2: High background in both the experimental and control samples, but the signal in the experimental sample is higher.
This suggests a combination of non-specific binding and potential issues with the click chemistry reaction itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentrations | The concentration of this compound may be too high, leading to increased non-specific binding. | A better signal-to-noise ratio. |
| Titrate the concentration of this compound to find the lowest concentration that still provides a robust specific signal. | ||
| Copper Catalyst Issues | The Cu(I) catalyst can be oxidized to Cu(II), which is inactive in the click reaction and can contribute to the generation of reactive oxygen species, potentially increasing background. | Improved reaction efficiency and reduced background. |
| Ensure that the sodium ascorbate solution is freshly prepared to effectively reduce Cu(II) to Cu(I). It's also beneficial to deoxygenate your reaction buffers. | ||
| Components in the reaction mixture could be chelating the copper catalyst. | An increase in specific signal. | |
| The use of a copper-stabilizing ligand like THPTA or TBTA is recommended, especially in aqueous buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound staining?
A1: this compound staining is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". In this reaction, the alkyne group on the TAMRA-PEG3 molecule covalently links with an azide group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule. The copper(I) catalyst is essential for this reaction to proceed efficiently under biological conditions.
Q2: Why is a PEG3 spacer included in the this compound probe?
A2: The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the otherwise hydrophobic TAMRA dye and provides a flexible linker between the dye and the alkyne. This can minimize steric hindrance, helping to maintain the biological activity of the labeled molecule.
Q3: Can I use buffers containing Tris for my click chemistry reaction?
A3: It is generally recommended to avoid Tris buffers as they can interfere with the copper-catalyzed click reaction by binding to the copper ions. Buffers like phosphate-buffered saline (PBS) are a better choice.
Q4: How can I confirm that my azide-labeled biomolecule is present before proceeding with the click reaction?
A4: Before performing the fluorescent click reaction, you can use an alkyne-biotin probe followed by detection with streptavidin-HRP and a colorimetric or chemiluminescent substrate. This will confirm the successful incorporation of the azide tag into your target biomolecule.
Q5: What are the key differences between copper-catalyzed and copper-free click chemistry?
A5: Copper-catalyzed click chemistry (CuAAC) uses a terminal alkyne and requires a Cu(I) catalyst. It is a very efficient and widely used reaction. Copper-free click chemistry, or strain-promoted alkyne-azide cycloaddition (SPAAC), utilizes a strained cyclooctyne (like DBCO) that reacts with azides without the need for a catalyst. SPAAC is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper.
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the staining workflow and the CuAAC reaction.
Caption: A generalized workflow for a this compound staining experiment.
Caption: The core chemical reaction of CuAAC for fluorescent labeling.
References
troubleshooting inefficient TAMRA-PEG3-Alkyne click reaction
Welcome to the technical support center for the TAMRA-PEG3-Alkyne click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound click reaction?
The this compound click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-modified molecule and the alkyne group on the TAMRA-PEG3 moiety. The reaction is highly efficient, specific, and biocompatible, making it a popular choice for bioconjugation.[1][2][3]
Q2: Why is a copper catalyst necessary, and what is the role of the reducing agent?
The active catalyst for the click reaction is copper in the +1 oxidation state (Cu(I)).[2][3] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) (typically from a CuSO₄ source) to the active Cu(I) state in situ and to maintain a sufficient concentration of the catalyst throughout the reaction.
Q3: What is the purpose of using a ligand in the reaction?
Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), play a crucial role in stabilizing the Cu(I) catalyst. They protect the catalyst from oxidation and disproportionation, thereby increasing the reaction rate and efficiency. For reactions in aqueous buffers, a water-soluble ligand like THPTA is highly recommended.
Q4: Can this reaction be performed under anaerobic conditions?
Yes, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize the oxidation of the Cu(I) catalyst by atmospheric oxygen. Degassing solvents and reagents before use can further improve reaction efficiency.
Q5: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored using various analytical techniques. For small molecules, Thin-Layer Chromatography (TLC) is a quick and easy method. For more complex biomolecules, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS) are more suitable for tracking the formation of the product and the consumption of starting materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | • Ensure a sufficient amount of fresh sodium ascorbate is used to reduce the Cu(II) source. • Perform the reaction under an inert atmosphere (nitrogen or argon). • Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) catalyst. |
| Poor Reagent Quality: Degradation of the this compound, the azide-containing molecule, or other reagents. | • Use high-purity reagents from a reliable source. • Check the integrity of your starting materials using an appropriate analytical method (e.g., NMR, MS). | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent. | • The optimal pH range for CuAAC is typically between 4 and 12. • Most reactions proceed well at room temperature. Increasing the temperature (e.g., to 37-40 °C) may improve the rate for slow reactions. • Ensure all reaction components are soluble in the chosen solvent system. Co-solvents like DMSO or DMF can be used to improve solubility. | |
| Inhibitors: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. | • If your molecule contains free thiols, consider protecting them before the click reaction. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This side reaction can occur in the presence of Cu(II) and oxygen. | • Minimize oxygen exposure by working under an inert atmosphere. • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. • Use a stabilizing ligand to minimize this side reaction. |
| Non-specific Binding/Labeling: The TAMRA-alkyne may bind non-specifically to other components in the sample. | • This can be an issue with complex biological samples. Consider optimizing purification steps to remove non-specifically bound dye. | |
| Difficulty in Purification | Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications. | • Wash the crude product with a solution of a chelating agent like EDTA or ammonia to remove copper ions. • For biomolecules, purification methods like size-exclusion chromatography or dialysis can be effective. |
| Separation of Product from Starting Materials: Incomplete reactions can make it challenging to isolate the desired product. | • Optimize the reaction conditions to drive the reaction to completion. • Employ chromatographic techniques like column chromatography or HPLC for purification. |
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values are indicative and should be optimized for your specific application.
| Parameter | Lab Scale (e.g., 1 mL) | Key Considerations |
| Azide Concentration | 1.1 - 2 equivalents (relative to alkyne) | Increasing the concentration of the azide can improve the reaction rate. |
| Copper (II) Sulfate (CuSO₄) Concentration | 1 - 5 mol% | Higher catalyst loading may be needed for difficult reactions, but minimizing it is often desirable to simplify purification. |
| Sodium Ascorbate Concentration | 3 - 10 fold excess (relative to CuSO₄) | A sufficient excess is crucial to maintain the active Cu(I) state. Use a freshly prepared solution. |
| Ligand (e.g., THPTA) Concentration | 1 - 5 equivalents (relative to CuSO₄) | The ligand to copper ratio is important for catalyst stability and reaction rate. |
| Reaction Time | 30 minutes - 24 hours | Monitor the reaction progress to determine the optimal time. |
| Temperature | Room Temperature (20-25°C) to 40°C | Most reactions proceed well at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol provides a general starting point for the conjugation of an azide-modified molecule to this compound.
Materials:
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This compound
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Azide-containing molecule
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
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Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
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THPTA ligand stock solution (e.g., 100 mM in water)
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Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
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Co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
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In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer. If necessary, add a minimal amount of co-solvent to ensure complete dissolution.
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Add the this compound to the reaction mixture. A slight excess (e.g., 1.2 equivalents) of the azide or alkyne, whichever is more readily available, can be used to drive the reaction to completion.
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Add the THPTA ligand solution to the reaction mixture.
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Add the CuSO₄ solution to the reaction mixture and vortex briefly.
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To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized for your specific application (refer to the table above).
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If possible, degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes and then seal the tube.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be left overnight if necessary.
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Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
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Once the reaction is complete, proceed with the purification of the final product.
Protocol 2: Purification of the "Clicked" Product
For Small Molecules:
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Quench the reaction by adding a solution of EDTA to chelate the copper.
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Extract the product using an appropriate organic solvent.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography.
For Biomolecules (e.g., Proteins, Oligonucleotides):
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Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) to separate the labeled biomolecule from excess reagents and the copper catalyst.
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Alternatively, dialysis can be used for larger biomolecules.
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For oligonucleotides, ethanol precipitation can be an effective purification step.
Visualizations
References
Technical Support Center: Optimizing TAMRA-PEG3-Alkyne Concentration for Protein Labeling
Welcome to the technical support center for optimizing TAMRA-PEG3-Alkyne concentration in protein labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind labeling a protein with this compound?
A1: Protein labeling with this compound utilizes a bioorthogonal chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the alkyne group on the TAMRA-PEG3 molecule and an azide group that has been previously incorporated into the target protein.[1] This method is highly specific as neither alkyne nor azide groups are naturally present in proteins, minimizing off-target labeling.[1]
Q2: What are the key components required for a successful CuAAC reaction with this compound?
A2: The essential components for a successful labeling reaction are:
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Azide-modified protein: Your protein of interest with a covalently attached azide group.
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This compound: The fluorescent probe.
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Copper(I) catalyst: Typically generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄).
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Reducing agent: To convert Cu(II) to the active Cu(I) state. Sodium ascorbate is commonly used.[2]
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Copper-chelating ligand: To stabilize the Cu(I) ion and enhance reaction efficiency. Examples include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[3]
Q3: What is the purpose of the PEG3 spacer in this compound?
A3: The polyethylene glycol (PEG) spacer in the this compound molecule serves two main purposes. Firstly, it increases the hydrophilicity of the dye, which can help to prevent aggregation of the labeled protein. Secondly, it provides a flexible spacer arm that minimizes potential steric hindrance between the TAMRA dye and the protein, thereby preserving the protein's native structure and function.
Q4: How can I determine the concentration and degree of labeling of my TAMRA-labeled protein?
A4: The degree of labeling (DOL) can be determined spectrophotometrically. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of TAMRA (approximately 555 nm). The protein concentration and the dye concentration can then be calculated using the Beer-Lambert law with their respective molar extinction coefficients.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inefficient azide incorporation into the protein. | Confirm the successful modification of your protein with an azide group using a suitable analytical method like mass spectrometry. |
| Inactive this compound. | Ensure the alkyne dye has been stored correctly, protected from light and moisture. | |
| Insufficient or degraded reducing agent. | Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) immediately before use. | |
| Presence of copper chelators in the buffer. | Avoid using buffers containing strong copper chelators like EDTA. | |
| Incorrect pH of the reaction buffer. | While CuAAC is generally pH-tolerant, ensure the pH is within the optimal range for your protein's stability (typically pH 7-8). | |
| Protein Precipitation | High concentration of the protein or labeling reagents. | Reduce the concentration of the protein and/or the this compound. |
| Aggregation induced by the hydrophobic TAMRA dye. | The PEG spacer in this compound is designed to mitigate this, but if precipitation persists, consider using a more hydrophilic version of the dye or adding a mild, non-ionic detergent. | |
| Copper-induced aggregation. | Increase the concentration of the copper-chelating ligand (e.g., THPTA) to better stabilize the copper ions. | |
| Non-specific Labeling | Non-specific binding of the TAMRA-alkyne to proteins. | In negative control experiments (without the azide modification), if fluorescent bands are observed, this indicates non-specific binding. Increase the stringency of the washing steps after the labeling reaction. Consider performing the reaction in the presence of a blocking agent like BSA, if compatible with your downstream application. |
| Thiol-yne side reactions. | In some cases, alkynes can react with free thiol groups on cysteine residues. This can be minimized by pre-treating the protein with a thiol-blocking agent like N-ethylmaleimide (NEM), if cysteine reactivity is not required for your protein's function. | |
| Inconsistent Labeling Results | Variability in reagent preparation. | Prepare fresh stock solutions of all critical reagents for each experiment, especially the reducing agent. |
| Oxygen interference. | Oxygen can oxidize the Cu(I) catalyst. While not always necessary, for critical experiments, degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve consistency. |
Quantitative Data Summary
The following tables provide recommended concentration ranges for the key components of the CuAAC reaction for protein labeling with this compound. These are starting points and may require optimization for your specific protein and experimental setup.
Table 1: Reagent Concentrations
| Reagent | Recommended Molar Excess / Concentration | Notes |
| This compound | 2 to 20-fold molar excess over the protein | Start with a 10-fold excess and optimize as needed. Higher excess can lead to non-specific binding. |
| Azide-Modified Protein | 1 - 10 mg/mL (typically 10-100 µM) | The optimal concentration will depend on the protein's solubility and the desired final concentration. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | A final concentration of 100-200 µM is a common starting point. |
| Copper-Chelating Ligand (e.g., THPTA, TBTA) | 5-fold molar excess over CuSO₄ | A ligand-to-copper ratio of 5:1 is generally recommended to stabilize the catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3 to 10-fold molar excess over CuSO₄ | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for sensitive proteins, but may require longer reaction times. |
| Reaction Time | 1 to 4 hours | The reaction is often complete within 1-2 hours at room temperature. Monitor progress if possible. |
| pH | 7.0 - 8.0 | Use a buffer that does not contain primary amines (e.g., Tris) or strong chelators. Phosphate-buffered saline (PBS) is a common choice. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general workflow for the copper-catalyzed click chemistry labeling of a protein.
1. Reagent Preparation:
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Azide-Modified Protein: Prepare your protein in an amine-free and chelator-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
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This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
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Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
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Copper-Chelating Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water.
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Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Labeling Reaction:
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In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
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Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.
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In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
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Add the CuSO₄/THPTA mixture to the protein solution to the desired final copper concentration (e.g., 200 µM). Mix gently.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM. Mix gently.
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Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
3. Purification of the Labeled Protein:
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After the incubation, it is crucial to remove the excess this compound and reaction components.
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Gel Filtration/Desalting Column: This is the most common method. Use a column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye and other reagents will be retained.
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Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecules. This method may be slower.
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Collect the fractions containing the purified, labeled protein. The successful labeling will be indicated by the pink/red color of the protein fraction.
4. Characterization:
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Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~555 nm.
Visualizations
Caption: A schematic overview of the protein labeling workflow.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
Technical Support Center: Reducing Non-Specific Binding of TAMRA-PEG3-Alkyne
Welcome to the technical support center for troubleshooting experiments involving TAMRA-PEG3-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to non-specific binding, ensuring high-quality, reproducible results in your labeling and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
Q2: What are the primary causes of non-specific binding with this specific probe?
The non-specific binding of this compound stems from three main sources:
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Hydrophobic Interactions : The tetramethylrhodamine (TAMRA) dye is inherently hydrophobic.[2][3][4] This is a strong driver of non-specific binding, as the dye can adhere to hydrophobic regions of proteins, lipids, and plastic surfaces.
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Electrostatic Interactions : Charged functional groups on the probe can interact with oppositely charged molecules within the cell or on tissue samples, leading to unwanted binding.
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Click Chemistry Side Reactions : In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the alkyne group can sometimes participate in weak, copper-mediated, non-specific reactions with proteins, even if they do not contain an azide group. This can be a source of background in negative controls.
Q3: How does the PEG3 spacer help reduce non-specific binding?
The polyethylene glycol (PEG) spacer creates a hydrophilic "cloud" around the probe. This has two benefits:
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It increases the overall water solubility of the hydrophobic TAMRA dye, which helps prevent probe aggregation.
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It provides a physical barrier (steric hindrance) that reduces the ability of the TAMRA dye to make non-specific hydrophobic or ionic interactions with other surfaces.
While beneficial, a short PEG3 linker offers limited protection compared to longer PEG chains. Therefore, optimizing other experimental parameters remains critical.
Q4: How can I confirm that the signal I'm seeing is specific?
The most critical experiment is a negative control . For a click chemistry experiment, this involves running a parallel sample that has not been treated with the azide-modified molecule but is otherwise processed identically, including the addition of this compound and the click reaction components. If you observe significant fluorescence in this control, it indicates a problem with non-specific binding of the probe itself or with the reaction conditions.
Troubleshooting Guide
Problem: High, diffuse background fluorescence across the entire sample.
This is a common issue that can often be resolved by optimizing the staining protocol.
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Possible Cause 1: Excessive Probe Concentration
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Solution : Using too much probe is a primary cause of high background. Perform a titration experiment to find the lowest effective concentration of this compound that provides a strong specific signal with minimal background.
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Possible Cause 2: Inadequate Blocking
-
Solution : Blocking non-specific binding sites before adding the probe is crucial. If you are using a standard blocking buffer like Bovine Serum Albumin (BSA) and still see high background, consider trying a different blocking agent or increasing the incubation time.
-
-
Possible Cause 3: Insufficient Washing
-
Solution : Unbound probe must be thoroughly washed away. Increase the number and/or duration of your wash steps after probe incubation. Adding a low concentration of a mild, non-ionic detergent (e.g., Tween-20) to your wash buffer can help remove non-specifically bound probe.
-
Problem: Fluorescent signal is present in the "no-azide" negative control.
This points to issues with the probe itself or the click chemistry reaction conditions.
-
Possible Cause 1: Copper-Mediated Side Reactions
-
Solution : The copper (I) catalyst used in CuAAC can sometimes promote side reactions. Ensure your click chemistry conditions are optimal. This includes degassing all solutions to remove oxygen (which deactivates the Cu(I) catalyst), using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), and incorporating a copper-stabilizing ligand like THPTA or TBTA.
-
-
Possible Cause 2: Probe Aggregation
-
Solution : Hydrophobic probes can form aggregates that bind non-specifically. Before use, centrifuge your this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use only the supernatant.
-
Data Presentation: Optimization Parameters
The following tables provide starting points for optimizing your experimental conditions.
Table 1: Recommended Concentrations for Troubleshooting Reagents
| Reagent | Application | Recommended Starting Concentration | Notes |
| This compound | Probe Titration | 1 µM - 25 µM | Start with the lower end of the range and increase as needed. |
| Bovine Serum Albumin (BSA) | Blocking Buffer | 1% - 5% (w/v) | A common and effective blocking agent. |
| Normal Goat/Donkey Serum | Blocking Buffer | 2% - 10% (v/v) | Use serum from the same species as the secondary antibody, if applicable. |
| Tween-20 | Wash Buffer Additive | 0.05% - 0.1% (v/v) | Helps to disrupt weak, non-specific hydrophobic interactions. |
| Triton X-100 | Permeabilization | 0.1% - 0.25% (v/v) | Use only if your target is intracellular. Over-permeabilization can increase background. |
| Sodium Chloride (NaCl) | Buffer Additive | 150 mM - 500 mM | Increasing salt concentration can reduce non-specific electrostatic interactions. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Primary Mechanism | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein-protein interactions | Inexpensive, readily available. | Can sometimes be a source of contamination or cross-reactivity. |
| Normal Serum | Protein-protein, Fc receptor blocking | Highly effective, blocks Fc receptors. | Must match the host species of the secondary antibody to avoid cross-reactivity. |
| Fish Gelatin | Protein-protein interactions | Does not cross-react with mammalian proteins. | May not be as effective for all sample types. |
| Commercial Blocking Buffers | Proprietary formulations | Optimized for low background. | More expensive. |
Experimental Protocols
Protocol 1: General Protocol for Optimizing Click Reaction Labeling in Fixed Cells
This protocol provides a framework for labeling azide-modified targets in fixed cultured cells.
-
Sample Preparation : Plate and grow cells on coverslips to the desired confluency. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional) : If the target is intracellular, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing : Wash three times with PBS for 5 minutes each.
-
Blocking : Block with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
Prepare Click Reaction Mix :
-
Note: Prepare this mix immediately before use.
-
In a microfuge tube, combine in order:
-
PBS
-
This compound (to final concentration, e.g., 5 µM)
-
Copper (II) Sulfate (to final concentration, e.g., 100 µM)
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Copper Ligand (e.g., THPTA, to final concentration, e.g., 500 µM)
-
-
Vortex briefly.
-
Add Sodium Ascorbate (from a fresh 100 mM stock, to final concentration, e.g., 2.5 mM) to initiate the formation of the Cu(I) catalyst.
-
-
Click Reaction Incubation : Remove the blocking buffer from the cells and add the click reaction mix. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing : Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each. Follow with two final washes in PBS.
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Counterstaining & Mounting : If desired, counterstain nuclei with a dye like DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging : Visualize using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
Mandatory Visualizations
Here are diagrams to help visualize the troubleshooting process and the factors involved in non-specific binding.
References
Technical Support Center: TAMRA-PEG3-Alkyne Photostability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing photostability issues associated with TAMRA-PEG3-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent dye derivative of tetramethylrhodamine (TAMRA). It incorporates a three-unit polyethylene glycol (PEG3) spacer and a terminal alkyne group. This modification allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the labeling of azide-modified biomolecules.[1][2] Its bright orange-red fluorescence makes it suitable for a variety of applications, including immunofluorescence, fluorescence resonance energy transfer (FRET), and live-cell imaging.[3]
Q2: What are the key spectral and photophysical properties of TAMRA?
Understanding the spectral properties of TAMRA is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value |
| Excitation Maximum (λex) | ~546-557 nm |
| Emission Maximum (λem) | ~575-583 nm |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ |
Q3: How does the photostability of this compound compare to other common fluorescent dyes?
Direct quantitative comparisons of photostability under identical conditions are challenging due to variations in experimental setups across different studies.[4] However, general trends indicate that TAMRA exhibits good photostability, often considered superior to dyes like Cy3, though potentially with a lower quantum yield. Alexa Fluor 555 is known for its exceptional brightness and photostability, often outperforming both TAMRA and Cy3.
| Dye | Relative Photostability | Notes |
| TAMRA | Good | Generally considered to have good resistance to photobleaching. The PEG3 linker is intended to minimize interactions between the dye and the labeled biomolecule. |
| Alexa Fluor 555 | Excellent | Known for exceptional brightness and photostability. |
| Cy3 | Moderate | A widely used dye, but can be more susceptible to photobleaching than TAMRA and Alexa Fluor 555. |
Q4: What factors can influence the photostability of this compound?
Several factors in the experimental environment can impact the rate of photobleaching:
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Excitation Light Intensity: Higher laser power leads to faster photobleaching.
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Exposure Time: Prolonged exposure to excitation light increases the likelihood of photodestruction.
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Chemical Environment: The local chemical environment, including pH and the presence of oxidizing or reducing agents, can affect fluorophore stability. While TAMRA's fluorescence is generally stable between pH 4 and 9, extreme pH values can affect its performance.
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Oxygen Concentration: Molecular oxygen can react with the excited triplet state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye.
Troubleshooting Guide: Signal Loss and Photobleaching
This guide provides a structured approach to troubleshooting common issues related to signal loss and photobleaching when using this compound.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling | Verify the success of the click chemistry reaction. Ensure the purity and concentration of both the alkyne-modified TAMRA and the azide-modified biomolecule. |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on the microscope are appropriate for TAMRA's spectral properties (Excitation: ~546-555 nm, Emission: ~580 nm). |
| Low Labeling Stoichiometry | Optimize the molar ratio of dye to biomolecule during the labeling reaction to achieve a higher degree of labeling. |
| Suboptimal Imaging Buffer pH | Ensure the imaging buffer is within the optimal pH range for TAMRA fluorescence (pH 4-9). |
Issue 2: Rapid Fading of Fluorescence Signal (Photobleaching)
| Possible Cause | Troubleshooting Step |
| High Excitation Intensity | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. |
| Long Exposure Times | Minimize the duration of exposure to the excitation light. Use the shortest possible camera exposure time and only illuminate the sample during image acquisition. |
| Absence of Antifade Reagents | Use a commercially available or a self-made antifade mounting medium. These reagents contain scavengers that reduce the formation of reactive oxygen species. |
| High Oxygen Concentration | For in vitro experiments, consider using an oxygen scavenging system in the imaging buffer. |
Experimental Protocols
Protocol 1: Assessing Fluorophore Photostability using Confocal Microscopy
This protocol provides a standardized method for determining the photobleaching half-life (t₁/₂) of a fluorescent dye.
Materials:
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Confocal laser scanning microscope with a suitable laser for TAMRA excitation (e.g., 561 nm).
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High-sensitivity detector (e.g., photomultiplier tube or hybrid detector).
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Microscope slides and coverslips.
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Fluorescently labeled sample (e.g., this compound conjugated to a biomolecule immobilized on a slide).
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Imaging buffer (e.g., Phosphate-Buffered Saline - PBS).
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Image analysis software (e.g., ImageJ/Fiji).
Procedure:
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Sample Preparation: Prepare a microscope slide with the fluorescently labeled sample, ensuring a uniform distribution of fluorophores.
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Microscope Setup:
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Turn on the microscope and allow the laser to stabilize for at least 30 minutes.
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Select the appropriate objective lens and filter set for TAMRA.
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Adjust the laser power to a level that provides a good initial signal without causing immediate, rapid photobleaching. Use the same laser power for all comparative experiments.
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Set the detector gain and offset to optimize the dynamic range of the signal, avoiding saturation.
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-
Image Acquisition:
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Define a region of interest (ROI) containing a representative population of fluorophores.
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Acquire an initial image at time t=0.
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Begin continuous illumination of the ROI with the excitation laser.
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Acquire a time-series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
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Measure the mean fluorescence intensity within the ROI for each image in the time series.
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Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
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Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
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Plot the normalized fluorescence intensity as a function of time.
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Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.
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Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore like TAMRA.
Caption: A troubleshooting workflow for addressing common fluorescence signal issues with this compound.
References
improving the solubility of TAMRA-PEG3-Alkyne for experiments
Welcome to the technical support center for TAMRA-PEG3-Alkyne. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments by improving the solubility of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It consists of a tetramethylrhodamine (TAMRA) fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a terminal alkyne group. The TAMRA moiety provides the fluorescent signal, the PEG3 linker enhances water solubility, and the alkyne group enables covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted click chemistry.[1] Its primary application is in the fluorescent labeling of biomolecules, such as proteins and nucleic acids, for visualization and quantification.
Q2: What are the general solubility properties of this compound?
A2: The PEG3 linker is incorporated to improve the water solubility of the otherwise hydrophobic TAMRA core.[1] While it is designed for use in aqueous buffers, its solubility can be limited, especially at higher concentrations. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3]
Q3: Why is my this compound precipitating out of my aqueous reaction buffer?
A3: Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors. The inherent hydrophobicity of the TAMRA dye can lead to aggregation and precipitation, particularly at high concentrations.[4] Additionally, the solubility of the labeled conjugate can be influenced by the hydrophobicity of the biomolecule it is being attached to.
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: It is recommended to first dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution, typically at 10 mg/mL. This stock solution can then be added to your aqueous reaction buffer in small volumes to achieve the desired final concentration, minimizing the risk of precipitation. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: Can I use co-solvents in my reaction to improve solubility?
A5: Yes, the addition of organic co-solvents like DMSO or DMF (up to 10-20%) to the aqueous reaction buffer can help maintain the solubility of both the this compound and the resulting conjugate. However, it is crucial to ensure that the chosen co-solvent and its concentration are compatible with the stability and function of your biomolecule.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on solubility issues.
Problem 1: Reagent Precipitation Upon Addition to Aqueous Buffer
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The hydrophobic nature of the TAMRA core can lead to aggregation.
Solution:
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Prepare a Concentrated Stock Solution: First, dissolve the this compound in a small volume of anhydrous DMSO or DMF.
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Incremental Addition: Add the stock solution to the aqueous buffer slowly and with gentle vortexing. This gradual introduction can prevent localized high concentrations that lead to precipitation.
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Use of Co-solvents: Incorporate a small percentage (e.g., 5-10%) of DMSO or DMF in your final reaction mixture to enhance solubility.
Problem 2: Labeled Conjugate Precipitates During or After the Reaction
Possible Cause: The final labeled biomolecule has become insoluble due to the increased hydrophobicity from the TAMRA dye. This is more common with already hydrophobic proteins or peptides.
Solution:
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Optimize Dye-to-Biomolecule Ratio: A high degree of labeling can significantly increase the hydrophobicity of the target molecule, leading to aggregation. Start with a lower molar excess of the dye and titrate to find the optimal ratio that provides sufficient labeling without causing precipitation.
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Incorporate Longer PEG Linkers: If designing a custom molecule, using a longer PEG linker (e.g., PEG4, PEG8) can further improve the solubility of the final conjugate.
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Modify Buffer Conditions: Adjusting the pH or ionic strength of the buffer can sometimes improve the solubility of the conjugate.
Problem 3: Low Labeling Efficiency in Click Chemistry Reaction
Possible Cause: Poor solubility of this compound is reducing its availability to react with the azide-modified biomolecule.
Solution:
-
Ensure Complete Dissolution: Before initiating the click chemistry reaction, visually confirm that the this compound is fully dissolved in the reaction mixture. If any precipitate is visible, consider the troubleshooting steps in Problem 1.
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Degas Solvents: For copper-catalyzed click chemistry, degassing the solvents prior to the reaction can prevent precipitation that may occur during the conjugation.
Data Presentation
Table 1: Solubility of TAMRA Derivatives in Common Laboratory Solvents
| Compound | Solvent | Solubility | Source |
| TAMRA derivatives | DMSO | >10 mg/mL | |
| TAMRA derivatives | DMF | >10 mg/mL | |
| TAMRA-PEG3-COOH | Water | Slightly soluble | |
| PEGylated Dyes | Aqueous Solution | Improved solubility |
Experimental Protocols
Protocol for Solubilization of this compound
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Equilibrate Reagent: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
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Prepare Stock Solution: Add a small volume of anhydrous DMSO or DMF to the vial to create a stock solution of 10 mg/mL.
-
Ensure Complete Dissolution: Vortex the vial for at least 30 seconds to ensure the reagent is fully dissolved. A brief centrifugation can help collect the solution at the bottom of the vial.
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Dilution into Aqueous Buffer: Add the required volume of the stock solution dropwise to your aqueous reaction buffer while gently vortexing. The final concentration of the organic solvent should ideally be kept below 20%.
General Protocol for Click Chemistry Labeling
This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
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Prepare Biomolecule: Dissolve your azide-modified biomolecule in an amine-free buffer (e.g., phosphate buffer) to the desired concentration.
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Prepare this compound: Following the solubilization protocol above, prepare a solution of this compound in the reaction buffer. A 5 to 10-fold molar excess over the biomolecule is a common starting point.
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Prepare Catalyst Solution: Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
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Initiate Reaction: Add the this compound solution to the biomolecule solution. Then, add the copper catalyst and ligand to initiate the click reaction.
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Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
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Purification: Remove unreacted dye and catalyst components using a desalting column or dialysis.
Visualizations
References
Technical Support Center: TAMRA-PEG3-Alkyne Fluorescence
Welcome to the technical support center for TAMRA-PEG3-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing fluorescence quenching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe consisting of the bright, orange-red fluorophore Tetramethylrhodamine (TAMRA) attached to a three-unit polyethylene glycol (PEG) spacer, which terminates in an alkyne group.[1] The TAMRA dye provides a strong and relatively photostable fluorescent signal, while the hydrophilic PEG spacer enhances water solubility and minimizes steric hindrance.[1] The terminal alkyne group allows for covalent attachment to azide-containing molecules via a copper-catalyzed "click chemistry" reaction (CuAAC), a highly efficient and specific bioconjugation method.[2][3] This makes it a versatile tool for labeling biomolecules such as proteins, peptides, and nucleic acids for use in applications like fluorescence microscopy, immunoassays, and FRET-based assays.[4]
Q2: What are the primary causes of fluorescence quenching in TAMRA-labeled molecules?
Fluorescence quenching of TAMRA can occur through several mechanisms:
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Photobleaching: Irreversible photo-degradation of the fluorophore upon prolonged or intense exposure to excitation light.
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Aggregation: When TAMRA-labeled molecules aggregate, the close proximity of the dye molecules can lead to self-quenching, reducing the overall fluorescence signal. This is particularly relevant for hydrophobic peptides or when the degree of labeling is high.
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Environmental Effects: The local chemical environment can significantly impact TAMRA's fluorescence. This includes factors like pH, the presence of certain metal ions (e.g., Mn²⁺), and the polarity of the solvent.
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Förster Resonance Energy Transfer (FRET): If another molecule (a quencher) with an appropriate spectral overlap is in close proximity to TAMRA, non-radiative energy transfer can occur, leading to quenching. This can be an intended part of an assay or an unintended artifact.
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Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and another molecule.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound fluorescence quenching.
Issue 1: Gradual decrease in fluorescence signal during imaging.
This is a classic sign of photobleaching .
| Troubleshooting Steps | Rationale |
| Reduce Excitation Light Intensity | Lowering the light intensity from the microscope's light source (e.g., using neutral density filters) will decrease the rate of photobleaching. |
| Minimize Exposure Time | Reduce the camera exposure time to the minimum required for a good signal-to-noise ratio. Avoid unnecessarily long or repeated exposures of the same area. |
| Use Antifade Reagents | Incorporate a commercially available antifade reagent into your imaging medium. These reagents work by scavenging oxygen and free radicals that contribute to photobleaching. |
| Choose a More Photostable Dye | If photobleaching remains a significant issue, consider using a more photostable fluorophore if your experimental setup allows. |
Issue 2: Low or no fluorescence signal from the start of the experiment.
This could be due to a variety of factors, including aggregation , improper buffer conditions , or quenching from other components .
| Troubleshooting Steps | Rationale |
| Perform a Concentration-Dependent Fluorescence Study | Measure the fluorescence intensity at various concentrations of your TAMRA-labeled molecule. A non-linear relationship between concentration and fluorescence can indicate aggregation-induced quenching. |
| Optimize Solubilization Protocol | For hydrophobic molecules, dissolving them first in a small amount of an organic solvent like DMSO before adding the aqueous buffer can prevent aggregation. Sonication may also help. |
| Check Buffer pH | TAMRA's fluorescence can be sensitive to pH, with reduced intensity in alkaline environments (pH > 8.0). Ensure your buffer is within the optimal pH range for TAMRA (typically pH 4-9). |
| Analyze for Potential Quenchers | Review all components in your experimental solution. Are there any molecules present that could act as quenchers (e.g., other dyes in a multiplex assay, certain metal ions)? |
| Control the Degree of Labeling (DOL) | Excessive labeling of a biomolecule with TAMRA can lead to increased hydrophobicity and self-quenching due to aggregation. Aim for a lower, optimized DOL. |
Quantitative Data Summary
The following tables summarize key quantitative data for TAMRA.
Table 1: General Photophysical Properties of TAMRA
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~545-555 nm | Varies slightly with environment |
| Emission Maximum (λem) | ~575-580 nm | Varies slightly with environment |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield | 0.3 - 0.5 |
Table 2: pH Sensitivity of TAMRA
| pH Range | Observation | Reference |
| 4 - 9 | Largely pH-insensitive within the physiological range. | |
| > 8.0 | Fluorescence intensity can diminish in alkaline environments. | |
| Alkaline pH | Absorption and emission can be red-shifted by ~8 nm. |
Experimental Protocols
Protocol 1: Assessment of TAMRA Photostability
This protocol provides a method to quantify the rate of photobleaching for your TAMRA-labeled sample.
Objective: To measure the rate of fluorescence decay upon continuous exposure to excitation light.
Materials:
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TAMRA-conjugated molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
Procedure:
-
Sample Preparation: Prepare your sample on a microscope slide or in an imaging dish at the desired concentration.
-
Microscope Setup:
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Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select an appropriate objective lens (e.g., 60x or 100x).
-
Set the excitation and emission filters for TAMRA.
-
-
Image Acquisition:
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Locate a region of interest (ROI) containing the fluorescent sample.
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Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
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Begin a time-lapse acquisition, continuously illuminating the sample.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay curve.
-
Protocol 2: Assessment of pH Effect on TAMRA Fluorescence
This protocol helps determine if the pH of your buffer is affecting the fluorescence of your TAMRA conjugate.
Objective: To measure the fluorescence intensity of a TAMRA-labeled molecule across a range of pH values.
Materials:
-
TAMRA-conjugated molecule of interest
-
A series of buffers with different pH values (e.g., pH 4 to 10)
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare a series of solutions of your TAMRA-conjugated molecule, each in a different pH buffer. Ensure the final concentration of the conjugate is the same in all solutions.
-
Fluorescence Measurement:
-
Transfer the solutions to cuvettes or a microplate.
-
Set the spectrofluorometer or plate reader to the excitation and emission wavelengths for TAMRA (e.g., λex = 545 nm, λem = 575 nm).
-
Measure the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Plot the measured fluorescence intensity as a function of pH.
-
Analyze the plot to identify any significant changes in fluorescence across the tested pH range.
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Fluorescent Alkyne Dyes: TAMRA-PEG3-Alkyne in Focus
For researchers in molecular biology and drug development, the precise labeling and visualization of biomolecules are paramount. The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for this purpose. This reaction's high specificity and biocompatibility allow for the efficient conjugation of probes, like fluorescent dyes, to target molecules in complex biological systems.[1]
This guide provides an objective comparison of TAMRA-PEG3-Alkyne, a popular fluorescent dye, with other commonly used alkyne-functionalized dyes for bioorthogonal labeling. We will delve into their photophysical properties, present supporting data, and provide a detailed experimental protocol for their application.
Understanding this compound
This compound is a fluorescent labeling reagent composed of three key parts:
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TAMRA (Tetramethylrhodamine): A bright, photostable rhodamine-based fluorophore that emits in the orange-red region of the visible spectrum.[2][3] Its fluorescence is notably insensitive to pH changes between 4 and 9.[2]
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PEG3 Spacer: A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the molecule and, crucially, separates the bulky dye from the alkyne group.[2] This separation minimizes potential steric hindrance and interaction between the dye and the target biomolecule, preserving the biomolecule's natural function.
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Alkyne Group: A terminal acetylene functional group. This group serves as the reactive handle for the click chemistry reaction, enabling it to covalently and specifically link to azide-modified molecules.
This combination makes this compound a robust tool for labeling proteins, nucleic acids, and other biomolecules for visualization and quantification.
Comparative Analysis of Fluorescent Alkyne Dyes
The selection of a fluorescent dye depends on various factors, including the instrumentation available (lasers and filters), the desired brightness, photostability, and the potential for spectral overlap in multiplexed experiments. This compound is often compared with other dyes in the green-to-red spectral range, such as fluorescein (FAM), cyanine dyes (Cy3, Cy5), and the Alexa Fluor series.
Quantitative Performance Metrics
The performance of a fluorescent dye can be quantitatively assessed by its spectroscopic properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and brightness (the product of these two values).
| Dye | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~547-556 nm | ~565-581 nm | ~92,000 cm⁻¹M⁻¹ | ~0.70 | 64,400 |
| 6-FAM-Alkyne | ~490 nm | ~513 nm | ~83,000 cm⁻¹M⁻¹ | ~0.93 | 77,190 |
| Sulfo-Cy3-Alkyne | ~553 nm | ~566 nm | ~150,000 cm⁻¹M⁻¹ | ~0.31 | 46,500 |
| Sulfo-Cy5-Alkyne | ~647 nm | ~663 nm | ~250,000 cm⁻¹M⁻¹ | ~0.27 | 67,500 |
| Alexa Fluor 488-Alkyne | ~494 nm | ~517 nm | ~73,000 cm⁻¹M⁻¹ | ~0.92 | 67,160 |
| Alexa Fluor 555-Alkyne | ~555 nm | ~565 nm | ~155,000 cm⁻¹M⁻¹ | ~0.33 | 51,150 |
Note: Quantum yield and extinction coefficient values are based on the parent fluorophores and may vary slightly after conjugation.
Key Performance Insights:
-
Brightness: While TAMRA exhibits a high quantum yield, dyes like 6-FAM and Alexa Fluor 488 are inherently brighter due to a combination of high extinction coefficients and near-perfect quantum yields. Cy5 boasts the highest extinction coefficient, making it very bright despite a lower quantum yield.
-
Photostability: TAMRA is known for its excellent photostability. The Alexa Fluor dyes are also engineered for enhanced photostability compared to their traditional counterparts like Cy dyes.
-
Solubility and Conjugation: The PEG spacer in this compound provides a distinct advantage by increasing hydrophilicity and reducing the potential for aggregation or altered biomolecular function upon labeling. Many alternatives, such as the "Sulfo-" versions of Cy dyes, incorporate sulfonate groups to improve water solubility.
-
Spectral Alternatives: The Alexa Fluor series offers a wide range of spectrally distinct alkyne dyes, such as Alexa Fluor 555, which is often marketed as a superior alternative to TAMRA and Cy3 due to its higher brightness and photostability in conjugated forms.
Experimental Application: Labeling Biomolecules via CuAAC
The following section details a generalized protocol for labeling an azide-modified biomolecule (such as a protein or oligonucleotide) with an alkyne-functionalized fluorescent dye using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Visualizing the CuAAC Reaction
The core of the labeling process is the CuAAC reaction, which forms a stable triazole linkage between the dye and the target molecule.
References
The PEG3 Linker Advantage: A Comparative Guide to TAMRA-PEG3-Alkyne in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of fluorescent label and corresponding linker is a critical decision that profoundly impacts experimental outcomes. TAMRA-PEG3-Alkyne has emerged as a valuable tool for labeling biomolecules due to the synergistic benefits of its constituent parts: the bright and photostable TAMRA fluorophore, the versatile alkyne group for click chemistry, and the discrete PEG3 linker. This guide provides a comprehensive comparison of this compound with alternative labeling strategies, highlighting the distinct advantages conferred by the PEG3 linker, supported by experimental data and detailed protocols.
Unpacking the Components: TAMRA, PEG3, and Alkyne
TAMRA (Tetramethylrhodamine) is a well-established orange-red fluorescent dye known for its high quantum yield and photostability, making it a reliable choice for a wide range of applications including fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2] The terminal alkyne group enables covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
The centerpiece of this conjugate, however, is the discrete polyethylene glycol (PEG) linker composed of three ethylene glycol units (PEG3). This short, hydrophilic spacer plays a pivotal role in optimizing the performance of the fluorescent probe.
The PEG3 Advantage: Enhancing Performance Through a Flexible Spacer
The inclusion of a PEG3 linker in this compound offers several key benefits over simple alkyl chain linkers or direct conjugation of the dye to the biomolecule. These advantages are crucial for maintaining the biological activity of the labeled molecule and ensuring the quality of the experimental data.
1. Increased Hydrophilicity and Reduced Aggregation: Many fluorescent dyes, including TAMRA, are inherently hydrophobic. This can lead to aggregation of the labeled biomolecule and reduced solubility in aqueous buffers, compromising its function. The hydrophilic nature of the PEG3 linker significantly enhances the water solubility of the entire conjugate, preventing aggregation and ensuring that the labeled molecule remains in a monomeric, active state.[5]
2. Minimized Steric Hindrance: The flexible PEG3 spacer provides optimal distance between the bulky TAMRA dye and the target biomolecule. This separation is critical to prevent the fluorophore from interfering with the biological activity of the protein, antibody, or nucleic acid to which it is attached. For instance, it can prevent the dye from obstructing an antibody's antigen-binding site or an enzyme's active site.
3. Improved Pharmacokinetics In Vivo: For in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic and diagnostic agents. Even a short PEG linker like PEG3 can contribute to reduced renal clearance and an extended circulation half-life compared to non-PEGylated counterparts, leading to improved signal-to-noise ratios in imaging studies.
Comparative Analysis: PEG3 vs. Alternative Linkers
The choice of linker significantly impacts the performance of a bioconjugate. While direct comparative data for this compound against all possible linker types is not exhaustively available in a single study, we can synthesize data from various sources to illustrate the impact of PEGylation and linker length.
| Property | No Linker / Alkyl Linker | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG12+) |
| Solubility in Aqueous Buffers | Low to Moderate | High | Very High |
| Tendency for Aggregation | High | Low | Very Low |
| Steric Hindrance | High | Low | Minimal |
| Impact on Biomolecule Activity | Can be significant | Generally minimal | Can sometimes reduce binding affinity |
| In Vivo Circulation Half-Life | Shortest | Increased | Longest |
| Non-specific Binding | Can be high | Reduced | Significantly Reduced |
Experimental Data: The Impact of PEG Linker Length on Bioconjugate Performance
The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on key bioconjugate parameters. While these studies do not exclusively use this compound, they provide valuable insights into the general principles of how PEG linkers influence bioconjugate behavior.
Table 1: Effect of PEG Linker Length on In Vivo Half-Life
| Molecule | Linker | Half-Life | Fold Increase vs. No PEG |
| Affibody-Drug Conjugate | None | 19.6 minutes | - |
| Affibody-Drug Conjugate | 4 kDa PEG | ~49 minutes | 2.5x |
| Affibody-Drug Conjugate | 10 kDa PEG | ~219.5 minutes | 11.2x |
| Data synthesized from a study on Affibody-drug conjugates. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| Linker | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| No PEG | X | - |
| 4 kDa PEG | 4.5X | 4.5x |
| 10 kDa PEG | 22X | 22x |
| This data indicates that while longer PEG chains improve half-life, they can also sometimes reduce the potency of the conjugated drug due to steric effects. This highlights the importance of optimizing linker length, with shorter linkers like PEG3 often providing a good balance. |
Visualizing the Workflow: Click Chemistry Conjugation
The following diagram illustrates the workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.
Caption: Workflow for labeling a biomolecule with this compound.
Experimental Protocol: Labeling of an Azide-Modified Protein with this compound
This protocol details a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a protein containing an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 100 mM THPTA in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound solution to the protein solution. A molar excess of the alkyne probe (e.g., 5- to 20-fold) is typically used.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio and vortex briefly.
-
-
Click Reaction:
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the TAMRA-labeled protein conjugate from excess reagents using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visible due to the orange-red color of TAMRA.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Further analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess purity. The labeled protein will appear as a fluorescent band under UV illumination.
-
Conclusion
The PEG3 linker in this compound provides significant advantages for fluorescently labeling biomolecules. Its ability to enhance solubility, reduce aggregation, and minimize steric hindrance contributes to the generation of high-quality conjugates with preserved biological activity. When compared to alternatives, the PEG3 linker offers a well-balanced approach for a wide range of applications, from in vitro cellular imaging to in vivo studies. The straightforward and highly efficient click chemistry protocol further solidifies this compound as a superior choice for researchers seeking reliable and robust bioconjugation reagents.
References
A Researcher's Guide to Quantitative Peptide Analysis: Comparing TAMRA-PEG3-Alkyne Labeling with TMT and Label-Free Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is paramount for understanding complex biological processes and advancing therapeutic discovery. Mass spectrometry has emerged as a powerful tool for this purpose, with various peptide labeling strategies available to facilitate relative and absolute quantification. This guide provides an objective comparison of three prominent methods: fluorescent labeling with TAMRA-PEG3-Alkyne, isobaric tagging with Tandem Mass Tags (TMT), and label-free quantification.
Introduction to Quantitative Peptide Labeling Strategies
In the realm of quantitative proteomics, the ability to discern subtle changes in peptide and protein abundance is crucial.[1] Labeling techniques introduce specific chemical or isotopic tags to peptides, enabling the differentiation and relative quantification of samples within a single mass spectrometry experiment.[1] The choice of labeling strategy depends on the specific experimental goals, sample complexity, and available instrumentation.
This guide focuses on a comparative analysis of three distinct approaches:
-
This compound Labeling: This method utilizes a fluorescent dye (Tetramethylrhodamine) attached to a polyethylene glycol (PEG) linker with a terminal alkyne group.[1] The alkyne group allows for covalent attachment to azide-modified peptides via a highly specific bioorthogonal reaction known as "click chemistry". This dual-functionality enables both fluorescent detection and mass spectrometric analysis.
-
Tandem Mass Tag (TMT) Labeling: TMT reagents are isobaric tags, meaning they have the same total mass.[2][3] They consist of an amine-reactive group, a mass normalizer, and a reporter ion. During tandem mass spectrometry (MS/MS), the reporter ions are cleaved, and their relative intensities are used for quantification.
-
Label-Free Quantification: As the name suggests, this approach does not involve any chemical labeling of the peptides. Instead, quantification is based on the signal intensity of the intact peptide ions (MS1) or the spectral counts of the fragmented peptides (MS/MS) across different runs.
Performance Comparison of Labeling Reagents
The ideal labeling reagent for quantitative mass spectrometry should offer high labeling efficiency, minimal impact on peptide ionization, and predictable fragmentation patterns. While direct head-to-head quantitative comparisons of this compound with TMT and label-free methods are limited in published literature, a qualitative and data-informed comparison can be made based on the known properties of these techniques.
Qualitative Comparison
| Feature | This compound | Tandem Mass Tag (TMT) | Label-Free |
| Principle | Covalent attachment of a fluorescent dye via click chemistry. | Covalent attachment of isobaric tags to primary amines. | No labeling; quantification based on signal intensity or spectral counts. |
| Detection | Fluorescence and Mass Spectrometry | Mass Spectrometry | Mass Spectrometry |
| Multiplexing | Limited by the availability of spectrally distinct fluorescent dyes. | High (up to 18-plex with TMTpro). | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Sample Handling | Requires an additional click chemistry reaction step. | Involves a labeling reaction with NHS ester chemistry. | Simplest sample preparation. |
| Cost | Moderate to high, depending on the cost of the dye and reagents. | High, due to the cost of the TMT reagents. | Lowest reagent cost, but potentially higher instrument time cost. |
| Data Analysis | Requires software that can account for the mass of the label and potential dye fragmentation. | Specialized software is needed to analyze the reporter ion intensities. | Requires sophisticated software for chromatographic alignment and normalization. |
| Potential Issues | Increased hydrophobicity, potential for signal suppression, and complex fragmentation of the dye. | Co-isolation of interfering ions can lead to ratio compression. | High run-to-run variability, missing values for low-abundance peptides. |
Quantitative Performance Insights
One study highlighted that TMT-based experiments can detect a greater number of statistically significant regulated peptides compared to label-free methods. TMT-based proteomics may also allow for the detection of smaller fold changes (as low as 30%) between samples, whereas label-free methods might be limited to detecting larger (3 to 4-fold) changes.
However, label-free methods, particularly Data-Independent Acquisition (DIA), can offer high sensitivity and proteome coverage. The choice between these methods often involves a trade-off between the depth of coverage, quantitative accuracy, and the number of samples to be analyzed.
For fluorescent labels like TAMRA, a key consideration is their impact on the physicochemical properties of the peptides. The addition of a relatively large and hydrophobic TAMRA molecule can potentially decrease ionization efficiency and lead to ion suppression in the mass spectrometer. The PEG linker in this compound is designed to mitigate some of these effects by increasing hydrophilicity and reducing steric hindrance.
Experimental Protocols
Detailed methodologies for each of the discussed quantitative proteomics approaches are provided below.
This compound Labeling via Click Chemistry
This protocol assumes the starting material is a purified peptide or a complex peptide mixture containing an azide modification.
-
Reagent Preparation:
-
Dissolve the azide-modified peptide sample in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare stock solutions of the copper (II) sulfate (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA or THPTA is also recommended to improve reaction efficiency and protect the biomolecules.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with the this compound stock solution.
-
Add the copper ligand, followed by CuSO₄ and freshly prepared sodium ascorbate. The final concentrations should be optimized, but typical ranges are 1-2 mM for the alkyne, 100-500 µM for CuSO₄, and 1-5 mM for sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts using a suitable method such as solid-phase extraction (SPE) with a C18 cartridge or size-exclusion chromatography.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled peptide sample in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
-
Perform LC-MS/MS analysis using a high-resolution mass spectrometer. The acquisition method should be optimized to account for the mass of the this compound label and to achieve good fragmentation of the peptide backbone.
-
TMT Labeling Protocol
This protocol is a general guideline for labeling peptide samples with TMT reagents.
-
Sample Preparation:
-
Ensure the peptide samples are in an amine-free buffer at a pH of 8.0-8.5 (e.g., 100 mM TEAB).
-
Quantify the peptide concentration accurately.
-
-
TMT Reagent Reconstitution:
-
Equilibrate the TMT label reagents to room temperature.
-
Add anhydrous acetonitrile to each TMT reagent vial to dissolve the reagent.
-
-
Labeling Reaction:
-
Add the appropriate volume of the reconstituted TMT reagent to each peptide sample. The ratio of TMT reagent to peptide should be optimized, but a common starting point is an 8:1 mass ratio.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add hydroxylamine to each sample to quench the labeling reaction by reacting with any excess TMT reagent. Incubate for 15 minutes.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the pooled, labeled peptide sample in an appropriate solvent.
-
Analyze the sample using an LC-MS/MS method that includes a fragmentation technique (e.g., HCD) capable of generating the TMT reporter ions for quantification.
-
Label-Free Quantification Workflow
-
Sample Preparation:
-
Digest protein samples into peptides using a standard protocol (e.g., in-solution or in-gel digestion with trypsin).
-
Desalt the peptide samples using C18 SPE.
-
-
LC-MS/MS Analysis:
-
Reconstitute each sample in a suitable solvent.
-
Analyze each sample individually by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance between runs.
-
-
Data Analysis:
-
Use a specialized software package for label-free quantification. The software will perform the following key steps:
-
Chromatographic Alignment: Align the retention times of the peptides across all runs.
-
Peptide Identification: Identify the peptides in each sample by searching the MS/MS data against a protein sequence database.
-
Quantification: Calculate the abundance of each peptide based on the integrated peak area of the precursor ion (MS1 intensity) or the number of MS/MS spectra acquired for that peptide (spectral counting).
-
Normalization: Normalize the data to account for variations in sample loading and instrument performance.
-
Statistical Analysis: Perform statistical tests to identify significant changes in peptide abundance between different conditions.
-
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for this compound Labeling of Peptides.
Caption: Workflow for TMT Labeling of Peptides.
Caption: Workflow for Label-Free Peptide Quantification.
Conclusion
The choice between this compound labeling, TMT labeling, and label-free quantification for mass spectrometry analysis depends on a careful consideration of the experimental goals, budget, and available resources.
-
This compound offers the unique advantage of enabling both fluorescence-based detection and mass spectrometric analysis, making it a valuable tool for experiments that require orthogonal detection methods. However, researchers should be mindful of the potential for altered peptide properties and its impact on mass spectrometry performance.
-
TMT labeling is a powerful technique for high-throughput, multiplexed quantitative proteomics, offering high precision and the ability to detect subtle changes in peptide abundance. The main drawbacks are the cost of the reagents and the potential for ratio compression.
-
Label-free quantification is a cost-effective and straightforward approach that is well-suited for large-scale studies with many samples. However, it requires highly reproducible experimental conditions and sophisticated data analysis to overcome challenges with variability and missing data.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method will empower researchers to select the most appropriate strategy for their specific needs, leading to more robust and reliable quantitative proteomics data.
References
A Researcher's Guide to Negative Controls in TAMRA-PEG3-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is widely employed for the specific labeling of biomolecules. TAMRA-PEG3-Alkyne is a popular reagent for these applications, offering a bright fluorescent signal for the detection and visualization of tagged molecules. However, ensuring the specificity of this labeling is paramount to avoid misleading results. This guide provides a comprehensive overview of essential negative control experiments for this compound click chemistry, a comparison with alternative reagents, and detailed experimental protocols.
The Critical Role of Negative Controls
Non-specific binding of the TAMRA-alkyne probe can lead to false-positive signals, obscuring the true results of an experiment.[1][2][3] This non-specific labeling can arise from several factors, including hydrophobic and ionic interactions between the dye and cellular components, as well as copper(I)-mediated side reactions.[1][4] Therefore, a series of well-designed negative control experiments are crucial to validate the specificity of the observed fluorescent signal.
Quantitative Analysis of Signal Specificity
To assess the performance of this compound and the efficacy of negative controls, a quantitative comparison of signal intensity is essential. The following table summarizes hypothetical data from a typical cell-based labeling experiment, illustrating the expected outcomes for the primary experiment and key negative controls.
| Experiment | Description | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio (vs. No-Azide Control) |
| Positive Labeling | Cells metabolically labeled with an azide-containing precursor, followed by click chemistry with this compound. | 1500 | 15 |
| No-Azide Control | Cells not treated with the azide-containing precursor but subjected to the full click chemistry reaction. | 100 | 1 |
| No-Copper Control | Azide-labeled cells subjected to the click chemistry reaction mix without the copper(II) sulfate catalyst. | 110 | 1.1 |
| No-Ligand Control | Azide-labeled cells subjected to the click chemistry reaction mix without the copper-stabilizing ligand (e.g., THPTA). | 125 | 1.25 |
| Alkyne Only Control | Cells not treated with the azide precursor, incubated with this compound alone without the other click reaction components. | 90 | 0.9 |
Note: This data is representative and will vary depending on the specific experimental conditions, cell type, and protein of interest.
Comparison with Alternative Fluorescent Probes
While TAMRA is a widely used fluorophore, several alternatives are available, each with its own set of advantages and disadvantages.
| Probe | Chemistry | Excitation (nm) | Emission (nm) | Key Advantages | Potential Disadvantages |
| This compound | CuAAC | ~546 | ~579 | Bright, well-characterized, relatively low cost. | Potential for non-specific binding, copper cytotoxicity. |
| Alexa Fluor 555 Alkyne | CuAAC | ~555 | ~565 | High photostability, bright, less pH sensitive than some rhodamines. | Higher cost than TAMRA. |
| DBCO-TAMRA | SPAAC (Copper-free) | ~546 | ~579 | No copper catalyst required, reducing cytotoxicity. | Can exhibit non-specific binding to thiols, generally slower kinetics than CuAAC. |
| Sulfo-Cyanine5 Alkyne | CuAAC | ~646 | ~662 | Emission in the far-red spectrum minimizes cellular autofluorescence. | May require specialized imaging equipment. |
Experimental Protocols
Detailed methodologies for performing the click chemistry reaction and the essential negative controls are provided below.
This protocol outlines the general steps for labeling azide-modified proteins in a cell lysate.
Materials:
-
Azide-modified cell lysate
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the azide-modified cell lysate (1-2 mg/mL) with PBS to a final volume of 90 µL.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 2 µL of the 50 mM CuSO4 stock solution (final concentration: 1 mM).
-
Add 2 µL of the 50 mM THPTA stock solution (final concentration: 1 mM).
-
To initiate the reaction, add 5 µL of the 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
The labeled lysate is now ready for downstream analysis (e.g., SDS-PAGE, western blot, or mass spectrometry).
To validate the specificity of the labeling, the following negative controls should be performed in parallel with the main experiment.
-
No-Azide Control:
-
Follow the exact procedure as in Protocol 1, but substitute the azide-modified cell lysate with a lysate from cells that were not treated with the azide precursor. This control is crucial for identifying non-specific binding of the TAMRA-alkyne probe to cellular components.
-
-
No-Copper Control:
-
Follow the procedure in Protocol 1, but replace the 2 µL of CuSO4 solution with 2 µL of water. This control helps to determine if there is any background signal resulting from non-covalent interactions of the probe in the absence of the catalyst.
-
-
No-Ligand Control:
-
Follow the procedure in Protocol 1, but replace the 2 µL of THPTA solution with 2 µL of water. This can help troubleshoot issues with the reaction components and assess the role of the ligand in preventing non-specific copper-mediated effects.
-
-
Alkyne Only Control:
-
Incubate the "no-azide" cell lysate with only this compound at the same final concentration as the main experiment, omitting the copper, ligand, and sodium ascorbate. This control assesses the inherent stickiness of the fluorescent probe itself.
-
Visualizing the Workflow and Logic
To further clarify the experimental design, the following diagrams illustrate the workflow and the logical relationships of the negative controls.
By diligently implementing these negative control experiments, researchers can confidently validate the specificity of their this compound labeling and generate robust, publication-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Labeling Efficiency of TAMRA-PEG3-Alkyne: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a fluorescent probe is critical for sensitive and reliable detection. TAMRA-PEG3-Alkyne is a popular choice for labeling azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides a comparative analysis of this compound, offering available quantitative data, detailed experimental protocols, and a discussion of its performance relative to other fluorescent alkynes.
Performance Characteristics of this compound
The performance of a fluorescent probe in click chemistry is determined by several factors, including the intrinsic properties of the fluorophore, the efficiency of the click reaction, and the potential for non-specific binding. While direct quantitative data on the labeling efficiency of this compound is not extensively published in head-to-head comparisons, we can infer its performance based on the properties of the TAMRA (tetramethylrhodamine) fluorophore and known characteristics of CuAAC reactions.
One of the significant considerations when using TAMRA-alkyne probes in copper-catalyzed click chemistry is the potential for non-specific binding.[1][2] This can lead to higher background signals and a reduced signal-to-noise ratio. This phenomenon appears to be dependent on the presence of the copper catalyst.[1]
Table 1: Spectroscopic Properties of TAMRA and a Common Alternative Fluorophore
| Property | TAMRA | Cyanine5 (Cy5) |
| Excitation Maximum (Ex) | ~555 nm | ~650 nm |
| Emission Maximum (Em) | ~580 nm | ~670 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹[3] | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 (conjugated) | ~0.27 (conjugated) |
| Photostability | High[4] | Moderate |
Note: Spectroscopic properties can vary depending on the local environment and conjugation.
Comparison with Alternative Fluorescent Alkynes
The primary alternatives to this compound are other fluorescent dyes conjugated to an alkyne moiety, such as those from the Cyanine (e.g., Cy3, Cy5) or Alexa Fluor families.
Table 2: Qualitative Comparison of Fluorescent Alkyne Probes
| Feature | This compound | Cy-Alkyne Probes (e.g., Cy5-Alkyne) | Alexa Fluor-Alkyne Probes |
| Brightness | Good | Excellent | Excellent |
| Photostability | High | Moderate to High | Excellent |
| Non-Specific Binding (CuAAC) | Can be a concern | Generally lower | Generally lower |
| pH Sensitivity | Low | Low | Low |
| Cost | Generally lower | Varies | Generally higher |
While TAMRA is a robust and photostable fluorophore, cyanine dyes like Cy5 often exhibit higher molar extinction coefficients and quantum yields, resulting in brighter signals. However, some cyanine dyes can be more susceptible to photobleaching. Alexa Fluor dyes are known for their exceptional brightness and photostability but typically come at a higher cost. A significant advantage of the PEG3 linker in this compound is its potential to increase water solubility and reduce steric hindrance during the labeling reaction.
Experimental Protocols
Achieving high labeling efficiency with this compound requires careful optimization of the CuAAC reaction conditions. Below are detailed protocols for a typical in vitro protein labeling experiment and a method for quantifying labeling efficiency.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general framework for labeling an azide-modified protein with this compound. Optimal concentrations of copper, ligand, and reducing agent may need to be determined empirically for each specific application.
Materials:
-
Azide-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO (for dissolving this compound)
-
Size-exclusion chromatography column (for purification)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to achieve a final concentration typically in the range of 20-100 µM. The optimal molar excess of the alkyne probe over the protein should be determined experimentally.
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the unreacted this compound and reaction components by size-exclusion chromatography (e.g., a desalting column). The labeled protein will elute in the void volume.
-
-
Quantification:
-
Determine the degree of labeling as described in Protocol 2.
-
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL), which represents the average number of dye molecules per protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
CF is the correction factor for TAMRA's absorbance at 280 nm (typically around 0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the TAMRA dye using the Beer-Lambert law:
-
Dye Concentration (M) = A₅₅₅ / ε_TAMRA
-
ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm (~92,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow and Key Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of the components in this compound.
References
- 1. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
A Researcher's Guide to Alternative Fluorescent Probes for TAMRA-PEG3-Alkyne
In the dynamic fields of chemical biology and drug development, the precise labeling and visualization of biomolecules are paramount. For decades, tetramethylrhodamine (TAMRA) has been a workhorse fluorophore for such applications. The TAMRA-PEG3-Alkyne derivative, in particular, has found widespread use in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the expanding demands of modern research for brighter, more photostable, and spectrally diverse probes necessitate a careful consideration of alternatives. This guide provides an objective comparison of this compound with other commercially available alkyne-functionalized fluorescent probes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Alkyne-Functionalized Fluorescent Probes
The selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is a composite measure, calculated as the product of its molar extinction coefficient and quantum yield.
Below is a summary of the key photophysical properties of this compound and several popular alternatives. It is important to note that these values can be influenced by the local chemical environment and the nature of the conjugated biomolecule.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~555 | ~575 | ~89,000[1] | ~0.1 | 8,900 |
| FAM Alkyne (5-isomer) | 490 | 513 | 80,000[2][3] | 0.93[2] | 74,400 |
| Cy3 Alkyne | 555 | 570 | 150,000 | 0.31 | 46,500 |
| Cy5 Alkyne | 646 | 662 | 250,000 | 0.2 | 50,000 |
| Alexa Fluor 488 Alkyne | 496 | 519 | 71,000 | 0.92 | 65,320 |
| Alexa Fluor 555 Alkyne | 555 | 565 | 150,000 | ~0.1 | 15,000 |
| Alexa Fluor 647 Alkyne | 650 | 665 | 239,000 | 0.33 | 78,870 |
| ATTO 550 Alkyne | 554 | 576 | 120,000 | 0.80 | 96,000 |
Visualizing the Labeling Chemistry: The CuAAC Reaction
The primary application for these alkyne-functionalized probes is their conjugation to azide-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous environments. The general workflow is depicted below.
Experimental Protocols for Comparative Performance Evaluation
To facilitate a direct and unbiased comparison of this compound and its alternatives, a standardized experimental workflow is essential. The following protocols outline the procedures for labeling azide-modified proteins in cultured mammalian cells and subsequently assessing the brightness and photostability of the conjugated fluorophores using fluorescence microscopy.
Part 1: Cell Culture and Metabolic Labeling with Azide-Modified Amino Acid
This protocol describes the incorporation of an azide-functionalized amino acid into cellular proteins.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Azide-modified amino acid (e.g., L-azidohomoalanine (AHA))
-
Amino acid-free medium
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach 70-80% confluency.
-
Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed amino acid-free medium and incubate for 1 hour to deplete the intracellular pool of methionine.
-
Metabolic Labeling: Replace the starvation medium with amino acid-free medium supplemented with the azide-modified amino acid (e.g., 50 µM AHA). Culture the cells for 4-12 hours to allow for incorporation into newly synthesized proteins.
-
Washing: Wash the cells three times with warm PBS to remove any unincorporated azide-modified amino acid.
Part 2: Click Chemistry Labeling with Alkyne-Functionalized Fluorescent Probes
This protocol details the CuAAC reaction to conjugate the fluorescent probes to the azide-labeled proteins.
Materials:
-
Cells from Part 1
-
Alkyne-functionalized fluorescent probes (this compound and alternatives), prepared as 10 mM stock solutions in DMSO
-
Click reaction buffer (e.g., PBS with 1% BSA)
-
Copper(II) sulfate (CuSO₄), 20 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water
-
Sodium ascorbate, 50 mM in water (prepare fresh)
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: For each probe to be tested, prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, mix the following in order:
-
Click reaction buffer
-
Alkyne-fluorescent probe (final concentration of 2-10 µM)
-
CuSO₄ (final concentration of 100 µM)
-
THPTA (final concentration of 500 µM)
-
Sodium ascorbate (final concentration of 1 mM)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Final Wash and Imaging: Wash the cells twice with PBS and add fresh PBS or imaging buffer to the dish for microscopy.
Part 3: Fluorescence Microscopy and Data Analysis
This protocol describes the image acquisition and analysis to compare the brightness and photostability of the different fluorescent probes.
Materials:
-
Labeled cells from Part 2
-
A fluorescence microscope equipped with appropriate filter sets for each fluorophore and a sensitive camera.
Procedure for Brightness Comparison:
-
Image Acquisition: For each fluorescent probe, capture images of multiple fields of view using identical acquisition settings (e.g., excitation intensity, exposure time, and camera gain). Ensure that the images are not saturated.
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) within the cytoplasm of the labeled cells.
-
Measure the mean fluorescence intensity within these ROIs.
-
For each probe, calculate the average fluorescence intensity from a large number of cells (e.g., >50) to obtain a quantitative measure of brightness.
-
Procedure for Photostability Assessment:
-
Time-Lapse Imaging: For each fluorescent probe, select a field of view and acquire a time-lapse series of images with continuous illumination. Use the same acquisition settings as for the brightness comparison. Acquire images at regular intervals (e.g., every 5 seconds) for a total duration of 2-5 minutes, or until the fluorescence signal has significantly decreased.
-
Data Analysis:
-
In the image analysis software, measure the mean fluorescence intensity of a defined ROI within a labeled cell for each time point in the series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate signifies higher photostability.
-
By following these standardized protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable fluorescent probe for their specific experimental needs, moving beyond traditional choices to leverage the advantages of newer and more advanced fluorescent reporters.
References
A Head-to-Head Comparison: TAMRA-PEG3-Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals leveraging click chemistry for the fluorescent labeling of biomolecules, the selection of an appropriate alkyne-functionalized fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two widely used orange-fluorescent dyes: TAMRA-PEG3-Alkyne and Alexa Fluor 555 Alkyne. We will delve into their performance characteristics, supported by experimental data, and provide a detailed protocol for a comparative click chemistry experiment.
Executive Summary
Both this compound and Alexa Fluor 555 Alkyne are effective for labeling azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, they exhibit key differences in their photophysical properties. Alexa Fluor 555 is a sulfonated rhodamine derivative engineered for superior brightness and photostability.[1] In contrast, TAMRA (tetramethylrhodamine) is a traditional fluorophore that, while effective, can be more susceptible to photobleaching and environmental effects. The PEG3 linker in this compound is designed to increase water solubility and reduce steric hindrance.[1]
Choose this compound when:
-
Cost is a primary consideration.
-
Moderate photostability is sufficient for the experimental requirements.
-
The experimental pH is stable and within the optimal range for the dye.
Choose Alexa Fluor 555 Alkyne when:
-
High brightness and photostability are critical, especially for demanding applications like super-resolution microscopy or single-molecule tracking.[2]
-
The experimental conditions involve a wide or fluctuating pH range.[2][3]
-
Consistent and reproducible quantitative data are essential.
Quantitative Performance Comparison
The selection of a fluorescent probe is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for TAMRA and Alexa Fluor 555 to facilitate a direct comparison.
| Property | TAMRA (Tetramethylrhodamine) | Alexa Fluor 555 |
| Excitation Maximum (λex) | ~546 - 555 nm | ~555 nm |
| Emission Maximum (λem) | ~571 - 580 nm | ~565 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~150,000 - 155,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.5 | ~0.1 |
| Brightness (ε x Φ) | 8,400 - 47,500 | ~15,500 |
| Photostability | Good | Excellent |
| pH Sensitivity | Fluorescence may decrease at pH > 8.0 | Largely insensitive over a broad pH range |
Key Takeaways from the Data:
-
Brightness: While the quantum yield of TAMRA can be higher under specific conditions, Alexa Fluor 555 has a significantly higher molar extinction coefficient, often resulting in a brighter conjugate in many applications. The brightness of TAMRA can be more influenced by its local environment.
-
Photostability: Alexa Fluor 555 is consistently reported to be more photostable than TAMRA, making it better suited for experiments requiring prolonged or intense light exposure, such as time-lapse imaging.
-
pH Sensitivity: Alexa Fluor 555 exhibits robust fluorescence over a wider pH range, a significant advantage for live-cell imaging where intracellular pH can vary.
Experimental Protocols
To provide a framework for a direct comparison of this compound and Alexa Fluor 555 Alkyne in a typical cell labeling experiment, the following protocol for copper-catalyzed click chemistry is provided.
Protocol: Comparative Fluorescent Labeling of Azide-Modified Proteins in Cells
1. Cell Culture and Metabolic Labeling: a. Plate cells of interest on glass-bottom dishes suitable for microscopy. b. Culture cells in an appropriate medium. For labeling of newly synthesized proteins, use a methionine-free medium supplemented with an azide-containing methionine analog (e.g., L-azidohomoalanine, AHA) for a designated period.
2. Cell Fixation and Permeabilization: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
3. Click Reaction: a. Prepare fresh click reaction cocktails. For two parallel comparisons, prepare one with this compound and one with Alexa Fluor 555 Alkyne. b. Click Cocktail (per sample):
- 135 µL PBS
- 20 µL of 10 mM THPTA in water
- 10 µL of 20 mM CuSO₄ in water
- 2 µL of 10 mM Alkyne dye (this compound or Alexa Fluor 555 Alkyne) in DMSO
- 10 µL of 300 mM sodium ascorbate in water (add this last to initiate the reaction) c. Aspirate the PBS from the cells and add 177 µL of the freshly prepared click cocktail to each sample. d. Incubate for 30 minutes at room temperature, protected from light.
4. Washing and Imaging: a. After incubation, wash the cells three times with PBS. b. If desired, stain the nuclei with a suitable dye (e.g., DAPI). c. Wash again with PBS. d. Image the cells using a fluorescence microscope with appropriate filter sets for the respective dyes. Use identical acquisition settings (e.g., laser power, exposure time) for both the TAMRA and Alexa Fluor 555 samples to allow for a direct comparison of fluorescence intensity and photostability.
5. Photobleaching Assay (Optional): a. To quantitatively compare photostability, select a region of interest in both the TAMRA and Alexa Fluor 555-labeled samples. b. Continuously illuminate the region with the excitation laser at high power. c. Acquire images at regular time intervals. d. Measure the fluorescence intensity over time and plot the normalized intensity to determine the photobleaching rate.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key decision points, the following diagrams are provided.
References
TAMRA-PEG3-Alkyne for Super-Resolution Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of TAMRA-PEG3-Alkyne with alternative dyes for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. We present a detailed analysis of its performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for your research needs.
Performance Overview of this compound
Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its brightness and good photostability in conventional fluorescence microscopy. The this compound variant incorporates a triethylene glycol (PEG3) linker to enhance hydrophilicity and reduce steric hindrance, along with a terminal alkyne group for versatile and specific labeling via copper-catalyzed or strain-promoted alkyne-azide "click" chemistry. While TAMRA is a workhorse in standard imaging, its suitability for the demanding conditions of super-resolution microscopy requires careful consideration.
For dSTORM (direct STORM), a technique that relies on the stochastic blinking of single fluorophores, the photon output and blinking characteristics of the dye are critical. Available data indicates that TAMRA can be used for dSTORM, with a reported photon yield of approximately 4884 photons per switching event in a MEA/OS imaging buffer. However, qualitative comparisons in the literature suggest that other fluorophores, such as Alexa Fluor 647 and Cy5, are generally superior for dSTORM, offering higher photon yields and better photostability. For instance, Alexa Fluor 647 is often cited as the gold standard for dSTORM due to its high photon output, with some studies reporting yields of up to 6900 photons, and robust photoswitching properties. Similarly, Alexa Fluor 555 is often recommended as a brighter alternative to TAMRA in the same spectral region for dSTORM applications.
In STED microscopy, which uses a high-power depletion laser to achieve sub-diffraction resolution, the photostability of the fluorophore is the most critical parameter. While TAMRA exhibits good photostability under conventional confocal conditions, the intense laser powers used in STED can lead to rapid photobleaching. Although direct quantitative comparisons of photobleaching half-lives are scarce, the literature consistently emphasizes the need for exceptionally photostable dyes for STED. Dyes such as Cy5 and the Abberior STAR series are frequently recommended for their superior performance in STED imaging.
Quantitative Data Summary
The following tables summarize the available quantitative data for TAMRA and its common alternatives in super-resolution microscopy. It is important to note that direct comparisons can be challenging as photophysical properties are highly dependent on the specific experimental conditions, including imaging buffer composition and laser power.
Table 1: Photophysical and dSTORM Performance of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | dSTORM Photon Yield (photons/event) |
| TAMRA | ~555 | ~580 | ~90,000 | 0.3 - 0.5 | 4884[1] |
| Alexa Fluor 555 | ~555 | ~565 | >150,000 | ~0.1 | 2500[1] |
| Cy3B | ~559 | ~570 | ~130,000 | ~0.67 | 1365 (MEA) / 2057 (BME)[1] |
| Alexa Fluor 647 | ~650 | ~665 | ~270,000 | ~0.33 | ~6900 (BME) / ~4200 (MEA)[2] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | High, comparable to Alexa Fluor 647 |
| ATTO 655 | ~663 | ~684 | ~125,000 | ~0.3 | ~660 |
Table 2: Qualitative Comparison of Photostability in Super-Resolution Microscopy
| Fluorophore | dSTORM Photostability | STED Photostability | Notes |
| TAMRA | Moderate | Moderate | Prone to photobleaching under high laser power. |
| Alexa Fluor 555 | Good | Good | Often considered a more photostable alternative to TAMRA. |
| Cy3B | Good | Good | Regarded as a high-performing dye in the red spectral range for dSTORM. |
| Alexa Fluor 647 | Excellent | Excellent | Widely considered the benchmark for dSTORM due to its robustness. |
| Cy5 | Excellent | Excellent | High photostability, though can be susceptible to ozone. |
| ATTO 655 | Good | Good | Known for good photostability, particularly in STED. |
Experimental Protocols
Protocol 1: Labeling of Cellular Tubulin with this compound for Super-Resolution Microscopy via Click Chemistry
This protocol describes the labeling of azide-modified tubulin in fixed cells with this compound for subsequent super-resolution imaging.
Materials:
-
Cells grown on high-precision coverslips
-
Methanol, pre-chilled to -20°C
-
Phosphate-buffered saline (PBS)
-
Azide-modified tubulin antibody (primary antibody)
-
Donkey anti-mouse secondary antibody
-
This compound
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, TBTA ligand, sodium ascorbate in PBS)
-
dSTORM imaging buffer (e.g., GLOX buffer with MEA or BME)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells by incubating with pre-chilled methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the azide-modified primary antibody against tubulin, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation (Optional): If the primary antibody is not directly conjugated with an azide, use a secondary antibody with an azide modification. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes this compound, copper (II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells thoroughly three times with PBS to remove unreacted click chemistry components.
-
dSTORM Imaging:
-
Replace the PBS with a freshly prepared dSTORM imaging buffer. A common formulation is a GLOX buffer (glucose, glucose oxidase, catalase) supplemented with a thiol such as mercaptoethylamine (MEA) or β-mercaptoethanol (BME).
-
Image the sample on a dSTORM-enabled microscope using appropriate laser lines for excitation (e.g., 561 nm) and activation (e.g., 405 nm).
-
-
STED Imaging:
-
For STED imaging, mount the coverslip with an appropriate mounting medium.
-
Image on a STED microscope using a 561 nm excitation laser and a 775 nm depletion laser.
-
Visualizations
Caption: Workflow for labeling and imaging with this compound.
Caption: Key protein interactions within a focal adhesion.
Conclusion
This compound is a viable fluorescent probe for super-resolution microscopy, particularly for researchers who require the versatility of click chemistry for specific labeling. Its performance in dSTORM is adequate, although it may be outperformed by dyes like Alexa Fluor 647 in terms of brightness and photostability. For STED microscopy, where photostability is paramount, careful consideration of laser powers is necessary to mitigate photobleaching, and more photostable dyes may be preferable for long-term or high-resolution imaging. The choice of fluorophore should ultimately be guided by the specific requirements of the experiment, including the desired resolution, the duration of imaging, and the labeling strategy.
References
A Comparative Guide to TAMRA-PEG3-Alkyne in Proteomics
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for the successful interrogation of complex biological systems. This guide provides a comprehensive literature review and comparison of TAMRA-PEG3-Alkyne, a widely used fluorescent probe in chemical proteomics. We will objectively compare its performance with alternative fluorescent alkyne probes, provide supporting data, and detail experimental protocols for its use.
Introduction to this compound
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. The this compound probe incorporates this fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group. This chemical structure makes it a versatile tool for bioorthogonal labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". In proteomics, this probe is frequently used for activity-based protein profiling (ABPP), visualization of post-translationally modified proteins, and the identification and enrichment of protein targets.
Performance Comparison with Alternative Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe depends on several factors, including the specific application, the instrumentation available, and the potential for non-specific interactions. While direct, head-to-head comparative studies of a wide range of fluorescent alkyne probes in a single proteomics workflow are not extensively available in the literature, we can compare their key photophysical properties to guide selection.
Table 1: Photophysical Properties of Common Fluorophores Used in Alkyne Probes
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| TAMRA | ~556 | ~563 | ~84,000[1] | Moderate | Bright, good photostability, well-established, can be prone to quenching when conjugated.[2] |
| Fluorescein | ~494 | ~518 | ~75,000 | High | High quantum yield, but pH sensitive and prone to photobleaching.[2] |
| Cy5 | ~646 | ~662 | ~250,000[3] | Moderate | Bright, far-red fluorescence minimizes background autofluorescence, water-soluble.[3] |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | High | Bright, photostable, and pH-insensitive alternative to fluorescein. |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | High | Bright, photostable, and pH-insensitive alternative to TAMRA. |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | Moderate | Very bright far-red dye, excellent for reducing autofluorescence. |
Note: Spectroscopic properties can be influenced by conjugation and the local chemical environment.
Experimental Workflows and Protocols
The use of this compound in proteomics typically follows a two-step process: metabolic or chemical labeling of target proteins with an azide-containing probe, followed by the CuAAC reaction with this compound. The labeled proteins can then be visualized by in-gel fluorescence or enriched for identification by mass spectrometry.
Protocol 1: In-Gel Fluorescence Visualization of Azide-Labeled Proteins
This protocol is adapted from various sources for the detection of azide-modified proteins in a cell lysate using this compound and SDS-PAGE.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL in a buffer without primary amines, e.g., HEPES or PBS)
-
This compound (1 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM in H₂O)
-
THPTA ligand (100 mM in H₂O)
-
Sodium Ascorbate (300 mM in H₂O, freshly prepared)
-
Methanol, Chloroform, H₂O for protein precipitation
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the Click Reaction Master Mix: For each 50 µL protein lysate sample, prepare the master mix by adding the following reagents in order, vortexing briefly after each addition:
-
10 µL of 40 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
10 µL of this compound (adjust final concentration as needed, typically 2-40 µM)
-
-
Initiate the Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the protein lysate, then immediately add the master mix. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Protein Precipitation:
-
To the ~100 µL reaction mixture, add 600 µL of methanol and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of H₂O and vortex.
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.
-
Add 450 µL of methanol and vortex.
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein. Carefully remove and discard the supernatant.
-
Repeat the methanol wash.
-
Air-dry the protein pellet for at least 15 minutes.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in an appropriate volume of SDS-PAGE loading buffer.
-
Heat the sample as required for your standard SDS-PAGE protocol.
-
-
Electrophoresis and Imaging:
-
Run the samples on a polyacrylamide gel.
-
Image the gel using a fluorescence scanner with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 2: Enrichment of Labeled Proteins for Mass Spectrometry
For identification and quantification of labeled proteins, the alkyne probe can be replaced with a trifunctional probe containing a biotin handle for enrichment, a fluorophore for visualization, and the alkyne for conjugation. Alternatively, a biotin-alkyne probe can be used.
Materials:
-
Cell lysate labeled with a biotin-alkyne probe via CuAAC (as in Protocol 1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or on-bead digestion)
-
Reagents for protein digestion (e.g., trypsin) and mass spectrometry sample preparation.
Procedure:
-
Binding to Streptavidin Beads:
-
Add the streptavidin beads to the labeled cell lysate.
-
Incubate on a rotator for 1-2 hours at room temperature or overnight at 4°C to allow binding of biotinylated proteins.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic rack or centrifugation.
-
Wash the beads multiple times with Wash Buffer 1 to remove non-specifically bound proteins.
-
Follow with several washes with Wash Buffer 2.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. Neutralize the eluate if an acidic buffer is used.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, add trypsin, and incubate overnight at 37°C. The resulting peptides can be collected for mass spectrometry analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to standard protocols (e.g., reduction, alkylation, and desalting).
-
Discussion and Conclusion
This compound is a robust and widely used tool in chemical proteomics, offering bright fluorescence for in-gel visualization and compatibility with established click chemistry protocols. Its performance is generally considered reliable, though researchers should be aware of potential issues such as non-specific binding, which can be mitigated by optimizing probe concentration and washing steps.
The choice between TAMRA and other fluorescent probes often involves a trade-off. For instance, while TAMRA is a workhorse, Alexa Fluor dyes may offer superior photostability and brightness in some applications. For experiments requiring detection in the far-red spectrum to minimize cellular autofluorescence, Cy5 or Alexa Fluor 647 would be more appropriate choices.
Ultimately, the optimal probe selection depends on the specific experimental goals and available instrumentation. The protocols and comparative data provided in this guide serve as a starting point for researchers to design and execute their proteomics experiments effectively.
References
Safety Operating Guide
Proper Disposal of TAMRA-PEG3-Alkyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of TAMRA-PEG3-Alkyne is a critical aspect of laboratory safety and environmental responsibility. Due to its composition, which includes a tetramethylrhodamine (TAMRA) core, this compound must be handled as hazardous chemical waste. Adherence to proper disposal protocols is essential to protect laboratory personnel and the environment from potential harm.
Immediate Safety and Handling Considerations
Core Disposal Protocol
Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste receptacles.[1] It must be treated as hazardous chemical waste and segregated into appropriate waste streams.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a dedicated and clearly labeled hazardous waste container.[1] This container should be made of a material compatible with chemical waste and have a secure lid.
-
Liquid Waste: Solutions containing this compound, including stock solutions, reaction mixtures, and initial rinses of contaminated glassware, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1] It is crucial not to mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Sealed waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Store the containers away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Always adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Chemical and Physical Properties
A summary of the quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₄H₃₇N₃O₇ |
| Molecular Weight | 599.68 g/mol |
| Excitation Maximum | 547 nm |
| Purity (HPLC) | ≥ 95% |
| Storage Conditions | Refrigerated |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
